Hymenolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20555-05-9 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3R,3aS,6S,6aS,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-3,3a,4,5,6,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-10,12,18H,4-5H2,1-3H3/t8-,9+,10-,12+,14-,15+/m0/s1 |
InChI Key |
OYBKYXUMZIXQDT-JWXRIFBJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](C(=O)O[C@H]2[C@]3([C@]1(C=CC3=O)O)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC2C3(C1(C=CC3=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Hymenolin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenolin is a naturally occurring sesquiterpenoid lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities with a focus on its effects on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found in a select number of plant species, primarily within the Asteraceae family. The most well-documented natural sources of this compound are:
-
Parthenium hysterophorus : Commonly known as congress grass or famine weed, this invasive plant species is a significant source of this compound. It is also a known source of the related and more extensively studied sesquiterpenoid lactone, parthenin.[1][2][3][4][5]
-
Ambrosia salsola : This species, also a member of the Asteraceae family, has been identified as a natural source of this compound.[6]
The concentration of this compound within these plant sources can vary depending on factors such as geographical location, season of collection, and the specific plant part utilized for extraction.
Isolation and Purification of this compound
The isolation of this compound from its natural plant sources is a multi-step process that involves extraction followed by chromatographic purification. While a universally standardized protocol for this compound does not exist, the following methodology is a composite of established techniques for the isolation of sesquiterpenoid lactones from Parthenium hysterophorus.
Experimental Protocol: Extraction and Preliminary Fractionation
Objective: To extract crude this compound and other sesquiterpenoid lactones from dried plant material.
Materials:
-
Dried and powdered aerial parts of Parthenium hysterophorus
-
Methanol (ACS grade)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Maceration: The powdered plant material is macerated in methanol at room temperature for 72 hours. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with hexane and ethyl acetate. The hexane fraction, containing non-polar compounds, is typically discarded. The ethyl acetate fraction, which will contain the sesquiterpenoid lactones, is collected.
-
Drying and Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a semi-purified extract enriched with this compound.
Experimental Protocol: Chromatographic Purification
Objective: To isolate pure this compound from the enriched extract.
Materials:
-
Semi-purified extract from the previous step
-
Silica gel (230-400 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative HPLC column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography: The semi-purified extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in hexane. The column is then eluted with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a spot corresponding to the expected Rf value of this compound are pooled.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, the pooled fractions are subjected to HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. The elution can be isocratic or a gradient, and detection is typically performed at a wavelength of around 210-220 nm. The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
This compound, as a member of the sesquiterpenoid lactone class of compounds, is presumed to exhibit a range of biological activities. While specific data for this compound is limited, the activities of structurally similar sesquiterpenoid lactones provide strong indications of its potential therapeutic effects.
Cytotoxic Activity
Sesquiterpenoid lactones are well-known for their cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biological macromolecules, such as sulfhydryl groups in proteins, leading to cellular dysfunction and apoptosis.
Table 1: Cytotoxicity of Structurally Related Sesquiterpenoid Lactones
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Parthenin | Various | Varies | [1] |
| Helenalin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | 0.15 - 0.59 µM | |
| Cumanin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | >10 µM |
Anti-inflammatory Activity and Modulation of Signaling Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Sesquiterpenoid lactones have been shown to possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways.
3.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. Sesquiterpenoid lactones are known to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and mediators.
Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
3.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Sesquiterpenoid lactones have been demonstrated to modulate the MAPK pathway, which can contribute to their anti-inflammatory and cytotoxic effects.
Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a sesquiterpenoid lactone primarily sourced from Parthenium hysterophorus and Ambrosia salsola, represents a promising natural product for further investigation. The established protocols for the isolation of similar compounds provide a solid foundation for obtaining pure this compound for research purposes. Based on the known biological activities of structurally related sesquiterpenoid lactones, this compound is likely to possess significant cytotoxic and anti-inflammatory properties.
Future research should focus on:
-
Developing a standardized and optimized protocol for the large-scale isolation of this compound to facilitate comprehensive biological evaluation.
-
Determining the specific IC50 values of this compound against a panel of human cancer cell lines.
-
Conducting in-depth studies to elucidate the precise molecular mechanisms by which this compound modulates the NF-κB, MAPK, and other relevant signaling pathways.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
The continued exploration of this compound holds the potential for the development of novel therapeutic agents for the treatment of various human diseases.
Experimental Workflow Overview
Figure 3: General experimental workflow for the isolation and evaluation of this compound.
References
- 1. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Adiponectin as Well as Compressive Forces Regulate in vitro β-Catenin Expression on Cementoblasts via Mitogen-Activated Protein Kinase Signaling Activation [frontiersin.org]
- 6. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Hymenolin and Other Sesquiterpene Lactones in Parthenium hysterophorus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parthenium hysterophorus, a prolific and invasive weed, is also a significant reservoir of bioactive secondary metabolites, primarily sesquiterpene lactones (SQLs). Among these, Parthenin is the most extensively studied, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and allelopathic effects. This technical guide delves into the discovery, isolation, and characterization of the key SQLs from P. hysterophorus, with a primary focus on Parthenin due to the wealth of available scientific data. While another significant SQL, Hymenolin, has been identified as a diastereomer of Parthenin, detailed research on its specific biological activities and mechanisms of action is less abundant. This document provides a comprehensive overview of the quantitative data, experimental protocols for isolation and analysis, and the known signaling pathways modulated by the primary SQLs from this plant, serving as a critical resource for researchers in natural product chemistry and drug discovery.
Introduction
Parthenium hysterophorus L., a member of the Asteraceae family, is notorious for its invasive nature and its detrimental effects on agriculture and public health, causing conditions like contact dermatitis and respiratory allergies.[1] However, this plant has also been a subject of intense scientific scrutiny for its rich phytochemical profile. The primary bioactive constituents of P. hysterophorus are sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring. The most notable SQLs isolated from this plant include Parthenin, this compound, Hysterin, and Ambrosin.[2][3] Parthenin is typically the major SQL, and consequently, the most well-characterized.[4] this compound is recognized as a diastereomer of Parthenin. This guide will focus predominantly on Parthenin as a representative SQL from P. hysterophorus, while acknowledging the presence and structural relationship of this compound.
Physicochemical and Spectroscopic Data of Parthenin
The structural elucidation of Parthenin has been accomplished through various spectroscopic techniques. A summary of the key quantitative data is presented below.
| Property | Data |
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.30 g/mol |
| Appearance | White powder |
| Melting Point | 163-166 °C |
| Infrared (IR) νmax (cm-1) | 1707 (carbonyl group) |
| 1H NMR (500 MHz, MeOD) | δ 7.64 (d, J=5.9 Hz, H-3), 6.22 (d, J=2.5 Hz, H-6a), 6.13 (d, J=5.9 Hz, H-5), 5.73 (d, J=2.1 Hz, H-6b), 4.97 (d, J=7.9 Hz, H-8), 1.25 (s, C-14), 1.12 (d, J=7.6 Hz, C-15) |
| 13C NMR (125 MHz, CDCl3) | δ 213.43 (C=O), 172.84 (C=O, ester), 86.29 (C-8), 75.71 (C-3) and other signals for 15 carbon atoms. |
| Mass Spectrometry (HRIEMS) | m/z 262.30 |
Biological Activity of Parthenium hysterophorus Extracts and Parthenin
Extracts of P. hysterophorus and the isolated Parthenin have demonstrated significant cytotoxic and anti-inflammatory activities in numerous studies. The following tables summarize some of the key quantitative findings.
Cytotoxic Activity
| Extract/Compound | Cell Line(s) | Assay | IC50 Value(s) |
| Methanolic Extract of Flowers | MCF-7 (Breast Cancer), HeLa (Cervical Cancer) | MTT | 30.81 ± 0.09 ng/mL (MCF-7), 5.35 ± 0.03 ng/mL (HeLa) |
| Methanolic Extract | PC-3 (Prostate Cancer) | SRB | 0.11 µM |
| Ethanolic, Chloroform, and Aqueous Extracts | IGROV-I (Ovarian), A-549 (Lung), PC-3 (Prostate), MCF-7 (Breast), SF-295 (CNS) | SRB | Showed significant cytotoxicity, with methanol extract being the most potent.[3] |
| Leaf, Flower, and Root Extracts (various solvents) | HOP-62 (Lung), IGR-OV-1 (Ovary), A-549 (Lung), HCT-116 (Colon) | SRB | Ethanol extract of leaf showed 95% growth inhibition against IGR-OV-1 at 100 µg/mL.[5] |
| Parthenin | MDMB231 (Breast Cancer) | Showed very low cytotoxicity in one study.[6] |
Anti-inflammatory and Antioxidant Activity
| Extract/Compound | Model/Assay | Activity/IC50 Value |
| Ethanolic Extract of Leaves | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at a dose of 200 mg/kg.[7] |
| Ethanolic Root Extract | DPPH radical scavenging | IC50 = 3.53 µg/ml |
| Ethanolic Root Extract | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at a dose of 200 mg/kg. |
| Various solvent extracts | Urease, α-glycosidase, phosphodiesterase inhibition | Ethyl acetate, butanol, and aqueous extracts showed excellent urease inhibition. Methanolic, aqueous, and butanol extracts showed excellent α-glycosidase inhibition.[8] |
Experimental Protocols
Isolation of Parthenin from Parthenium hysterophorus
This protocol is a synthesized representation based on methodologies reported in the literature.[4]
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Parthenium hysterophorus.
-
Air-dry the leaves in the shade until they are brittle.
-
Grind the dried leaves into a coarse powder.
2. Extraction:
-
Perform successive solvent extraction of the powdered leaves (e.g., 50 g) using petroleum ether, followed by chloroform, and then methanol in a Soxhlet apparatus.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
3. Chromatographic Purification:
-
Adsorb the crude methanolic residue onto silica gel (100-200 mesh).
-
Pack the silica gel mixture into a glass column for column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., benzene:acetone, 4:1).
-
The fraction eluting at approximately 2% ethyl acetate in hexane typically contains Parthenin.[4]
4. Recrystallization:
-
Combine the Parthenin-containing fractions and concentrate them.
-
Re-chromatograph the concentrated fraction using a silica gel column if necessary for further purification.
-
Isolate the pure compound and recrystallize from a suitable solvent system to obtain crystalline Parthenin.
Characterization of Parthenin
1. Melting Point Determination:
-
Use a melting point apparatus to determine the melting point of the purified crystals.
2. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound to identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to elucidate the chemical structure.
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry to determine the exact molecular weight and formula.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of the isolated compound.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
3. Treatment:
-
Prepare various concentrations of the test compound (Parthenin) in the cell culture medium.
-
Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24-72 hours).
4. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-cancer activities of sesquiterpene lactones like Parthenin are often attributed to their ability to modulate key cellular signaling pathways. The α-methylene-γ-lactone moiety present in many SQLs is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, such as cysteine residues in transcription factors and enzymes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer. Parthenin is known to inhibit the NF-κB pathway.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. In Vitro Antibacterial, Antioxidant, and Cytotoxic Activities of Parthenium hysterophorus and Characterization of Extracts by LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Analysis and In Vitro and In Vivo Pharmacological Evaluation of Parthenium hysterophorus Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Hymenolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenolin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data, this document primarily presents computed properties from reputable chemical databases alongside general experimental protocols applicable to the characterization of sesquiterpene lactones. This guide aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | (3aR,4S,7R,8aS,9aR)-4-hydroxy-4,8,9a-trimethyl-2,3,3a,4,5,7-hexahydroazuleno[6,5-b]furan-2,6(9aH)-dione | --INVALID-LINK-- |
| CAS Number | 20555-05-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 264.32 g/mol | --INVALID-LINK-- |
| Synonyms | Dihydroparthenin | --INVALID-LINK-- |
Physicochemical Properties
A comprehensive summary of the available physicochemical data for this compound is presented below. It is important to note that most of the quantitative data are computationally predicted and await experimental verification.
| Property | Value | Method | Reference |
| Melting Point | Not available | Experimental | |
| Boiling Point | Not available | Experimental | |
| Solubility | Not available | Experimental | |
| pKa | Not available | Experimental | |
| LogP (XLogP3) | 1.4 | Computed | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | Computed | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | Computed | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | Computed | --INVALID-LINK-- |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unequivocal identification and structural elucidation of this compound. Currently, only limited experimental data is publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum for this compound is available in the SpectraBase database. The spectrum was acquired in Chloroform-d (CDCl₃).[1]
Table 3.1: ¹³C NMR Spectral Data (Predicted) (Note: Experimental chemical shifts should be determined for accurate structural assignment.)
| Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| Assignments require experimental verification. | Data not available in searched resources. |
Other Spectroscopic Data
No experimental UV-Vis, Infrared (IR), or Mass Spectrometry (MS) data for this compound were found in the public domain during the literature search. General spectral characteristics for sesquiterpene lactones are described in the experimental protocols section.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of sesquiterpene lactones is well-documented to possess a range of biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are often attributed to the presence of the α,β-unsaturated carbonyl group, which can react with nucleophilic residues in cellular macromolecules.
Potential, yet unconfirmed, signaling pathways that may be affected by this compound include:
-
NF-κB Signaling Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. Inhibition often occurs through the alkylation of critical cysteine residues on proteins within this pathway.
-
STAT3 Signaling Pathway: The STAT3 pathway is another important target in cancer and inflammation. Some natural products have been shown to interfere with STAT3 activation and dimerization.
-
Apoptosis Pathways: The cytotoxic effects of sesquiterpene lactones are often mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Further research is required to elucidate the specific molecular targets and signaling cascades that this compound interacts with.
References
The Core Biological Activities of Sesquiterpenoid Lactones: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, quantitative biological data, and experimental evaluation of sesquiterpenoid lactones for drug discovery and development.
Sesquiterpenoid lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, that have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][2][3] With over 5000 known compounds, this class of secondary metabolites is a rich source for the discovery of new therapeutic agents.[4] Their biological effects are vast, encompassing anti-inflammatory, cytotoxic, anti-malarial, anti-viral, and anti-microbial properties.[2][5][6] This technical guide provides a comprehensive overview of the core biological activities of sesquiterpenoid lactones, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanisms of Action: Targeting Key Signaling Pathways
The diverse biological activities of sesquiterpenoid lactones are largely attributed to their ability to modulate key cellular signaling pathways, primarily through the chemical reactivity of the α-methylene-γ-lactone moiety, which can interact with nucleophilic sites on proteins, particularly cysteine residues.[7][8] This interaction can lead to the inhibition or activation of critical proteins involved in inflammation and cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpenoid lactones are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.[1][4][7] A major target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[9] Sesquiterpenoid lactones can inhibit the NF-κB pathway by preventing the degradation of the inhibitory IκB proteins, thereby blocking the translocation of the active NF-κB dimers to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[10][11][12]
Another critical pathway modulated by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation and cell survival.[13] Sesquiterpenoid lactones have been shown to interfere with the phosphorylation and activation of key kinases within this pathway, leading to a reduction in the inflammatory response.[13]
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is also a target for the immunomodulatory effects of sesquiterpenoid lactones.[1][4] This pathway is critical for signaling initiated by a wide range of cytokines and growth factors. By inhibiting the phosphorylation of JAKs and STATs, sesquiterpenoid lactones can suppress the inflammatory cascade mediated by these signaling molecules.[4]
Cytotoxic Activity
The cytotoxic and anti-cancer properties of many sesquiterpenoid lactones are of significant interest for drug development.[2][14] These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis . Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Sesquiterpenoid lactones can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[5][15]
Furthermore, the inhibition of the NF-κB and MAPK pathways, as described for their anti-inflammatory effects, also contributes to their cytotoxic activity, as these pathways are often constitutively active in cancer cells and promote their survival and proliferation.[13][16]
Quantitative Biological Data
The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of several representative sesquiterpenoid lactones. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Sesquiterpenoid Lactone | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Parthenolide | GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 | Not Specified | [1] |
| A549 (Non-small cell lung cancer) | 15.38 ± 1.13 | Not Specified | [1] | |
| PC-9 (Non-small cell lung cancer) | 15.36 ± 4.35 | Not Specified | [1] | |
| H1650 (Non-small cell lung cancer) | 9.88 ± 0.09 | Not Specified | [1] | |
| H1299 (Non-small cell lung cancer) | 12.37 ± 1.21 | Not Specified | [1] | |
| SiHa (Cervical cancer) | 8.42 ± 0.76 | Not Specified | [17] | |
| MCF-7 (Breast cancer) | 9.54 ± 0.82 | Not Specified | [17] | |
| LNCaP (Prostate cancer) | 8.9 ± 1.9 | 72 | [10] | |
| PC3 (Prostate cancer) | 2.7 ± 1.1 | 72 | [10] | |
| DU145 (Prostate cancer) | 4.7 ± 1.9 | 72 | [10] | |
| HCT-116 (p53+/+) (Colorectal cancer) | 17.6 ± 1.8 | 72 | [10] | |
| HCT-116 (p53-/-) (Colorectal cancer) | 41.6 ± 1.2 | 72 | [10] | |
| U87.MG (Glioblastoma) | 46.0 ± 3.8 | 72 | [10] | |
| Costunolide | CCRF-CEM (T-cell acute lymphoblastic leukemia) | >20 | 24 | [7] |
| MIA PaCa-2 (Pancreatic carcinoma) | >20 | 24 | [7] | |
| Dehydrocostus Lactone | BON-1 (Pancreatic neuroendocrine tumor) | 71.9 | 24 | [2] |
| BON-1 (Pancreatic neuroendocrine tumor) | 52.3 | 48 | [2] | |
| HCC70 (Triple-negative breast cancer) | 1.11 ± 1.31 | Not Specified | [5] | |
| MCF-7 (Breast cancer) | 24.70 ± 1.25 | Not Specified | [5] | |
| MDCK (Renal distal tubular epithelial cells) | 0.99 | Not Specified | [18] | |
| NRK-49F (Renal interstitial fibroblast cells) | 2.1 | Not Specified | [18] | |
| CHO (Ovarian epithelial cells) | 5.15 | Not Specified | [18] | |
| Alantolactone | HL60 (Human leukemia) | 3.26 | 72 | [6] |
| K562 (Human leukemia) | 2.75 | 72 | [6] | |
| HL60/ADR (Drug-resistant leukemia) | 3.28 | 72 | [6] | |
| K562/A02 (Drug-resistant leukemia) | 2.73 | 72 | [6] | |
| THP-1 (Human AML) | 2.17 | 72 | [6] | |
| KG1a (LSCs-like cell line) | 2.75 | 72 | [6] | |
| Helenalin | T47D (Breast cancer) | 4.69 | 24 | [13] |
| T47D (Breast cancer) | 3.67 | 48 | [13] | |
| T47D (Breast cancer) | 2.23 | 72 | [13] | |
| GLC4 (Human lung carcinoma) | 0.5 | 2 | [3] |
| Sesquiterpenoid Lactone | Assay | IC50 (µM) | Cell Line/System | Reference |
| Costunolide | TNF-α production | 2.05 | RAW264.7 | [4][16] |
| Nitric Oxide production | >50 | RAW264.7 | [19] | |
| Dehydrocostus Lactone | TNF-α production | 2.06 | RAW264.7 | [4][16] |
| Cynaropicrin | TNF-α production | 8.24 | RAW264.7 | [8] |
| Reynoso | TNF-α production | 87.4 | RAW264.7 | [8] |
| Santamarine | TNF-α production | 105 | RAW264.7 | [8] |
| 8-epiisoamberboin | Nitric Oxide production | 23.76 | Murine peritoneal cells | [14] |
| 8-deoxylactucin | Nitric Oxide production | 2.81 | Murine peritoneal cells | [14] |
| Eupatolide | Nitric Oxide production | >50 | Murine peritoneal cells | [14] |
| 1β,15-dihydroxy-5αH,7αH-eudesma-3,11(13)-dien-12,6α-olide | Nitric Oxide production | 0.8 | RAW264.7 | [19] |
| Unnamed Eudesmanolide (Compound 5) | Nitric Oxide production | 3.2 ± 0.4 | RAW264.7 | [20] |
| Unnamed Sesquiterpenoid (Compound 9) | Nitric Oxide production | 7.39 ± 0.36 | RAW264.7 | [21] |
| Unnamed Sesquiterpenoid (Compound 12) | Nitric Oxide production | 6.35 ± 0.26 | RAW264.7 | [21] |
| Unnamed Sesquiterpenoid (Compound 13) | Nitric Oxide production | 5.39 ± 0.18 | RAW264.7 | [21] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of sesquiterpenoid lactones. Below are methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid lactone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, by quantifying its stable metabolite, nitrite, in the culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (NaNO2) for standard curve
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid lactone for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: Add an equal volume of the freshly prepared Griess reagent to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.
Anti-inflammatory Assessment: Cytokine ELISA (e.g., TNF-α)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine (e.g., human or mouse TNF-α) containing:
-
Antibody-coated 96-well plate
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Recombinant cytokine standard
-
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Plate Preparation: Prepare the antibody-coated plate according to the kit instructions.
-
Standard and Sample Addition: Add the recombinant cytokine standards and the collected cell culture supernatants to the wells. Incubate as per the kit's instructions (typically 1-2 hours at room temperature).
-
Washing: Wash the plate several times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples and determine the IC50 value for its inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sesquiterpenoid lactones and a general experimental workflow for their biological evaluation.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.
Caption: Overview of the MAPK/ERK signaling cascade and points of inhibition by sesquiterpenoid lactones.
Caption: The intrinsic apoptosis pathway induced by sesquiterpenoid lactones.
Caption: General experimental workflow for evaluating the biological activity of sesquiterpenoid lactones.
Conclusion
Sesquiterpenoid lactones represent a vast and promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. Their ability to modulate multiple key signaling pathways underscores their importance as lead compounds for drug discovery. This guide provides a foundational understanding of their biological activities, quantitative data for comparative analysis, and detailed experimental protocols to aid researchers in the systematic evaluation of these valuable natural compounds. Further investigation into the structure-activity relationships and the development of novel derivatives will continue to unlock the full therapeutic potential of sesquiterpenoid lactones.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. arborassays.com [arborassays.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 21. broadpharm.com [broadpharm.com]
Hymenolin's Role in Plant Chemical Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenolin, a pseudoguaianolide sesquiterpene lactone found in various plant species, particularly Parthenium hysterophorus, plays a significant role in the chemical ecology of its host. This technical guide provides an in-depth analysis of this compound's functions in allelopathy, defense against herbivores, and antimicrobial activities. Drawing parallels with the closely related and extensively studied compound parthenin, this document synthesizes available quantitative data, details experimental protocols for its study, and visualizes the potential signaling pathways involved in its mode of action. This guide is intended to be a comprehensive resource for researchers in chemical ecology, natural product chemistry, and drug development, offering insights into the ecological significance and potential applications of this compound.
Introduction
Plants have evolved a sophisticated arsenal of chemical defenses to navigate their complex ecological landscapes. Among these are secondary metabolites, a diverse group of organic compounds not directly involved in the normal growth, development, or reproduction of an organism. Sesquiterpene lactones (STLs) are a prominent class of secondary metabolites, and this compound is a notable member of this group. Chemically, this compound is characterized by its C15H20O4 formula and is a diastereomer of parthenin, another well-known STL from Parthenium hysterophorus.[1] The biological activities of these compounds are largely attributed to the α-methylene-γ-lactone moiety, which can react with biological nucleophiles, leading to a range of ecological effects.[2] This guide explores the multifaceted role of this compound in plant chemical ecology, focusing on its allelopathic, anti-herbivore, and antimicrobial properties.
Quantitative Data on this compound and Parthenin
To provide a quantitative understanding of this compound's ecological role, this section summarizes key data on its concentration in plant tissues and its biological activities. Due to the limited availability of specific quantitative data for this compound, data for its diastereomer, parthenin, is also presented as a close proxy.
Concentration in Parthenium hysterophorus
The concentration of parthenin, and by extension this compound, varies significantly among different tissues of Parthenium hysterophorus. This differential distribution is crucial for understanding its ecological function, as it dictates the amount of the compound an interacting organism might encounter.
| Plant Part | Parthenin Concentration (% dry weight) | Reference |
| Leaves | 0.30% | [1][3] |
| Inflorescence | 0.30% | [1][3] |
| Fruits | 0.15% | [1][3] |
| Roots | 0.10% | [1][3] |
| Stem | 0.02% | [1][3] |
Allelopathic Activity
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Parthenin has been shown to be a potent allelochemical, and this compound is expected to have similar activity.
| Target Species | Bioassay Parameter | ED50/IC50 of Parthenin (µg/mL) | Reference |
| Ageratum conyzoides | Root Length Inhibition | 51.8 | [4] |
| Ageratum conyzoides | Germination Inhibition | 289.9 | [4][5] |
| Echinochloa crus-galli | Root Length Inhibition | >1000 | [4] |
| Eragrostis curvula | Root Length Inhibition | >1000 | [4] |
| Lactuca sativa | Root Length Inhibition | >1000 | [4] |
| Cassia tora | Germination Inhibition | 364 | [6] |
| Cassia tora | Plumule Length Inhibition | 738 | [6] |
| Cassia tora | Radicle Length Inhibition | 427 | [6] |
Anti-herbivore Activity
This compound and parthenin act as feeding deterrents and growth inhibitors for a variety of insect herbivores.
| Insect Species | Bioassay Parameter | LC50 of Parthenin (mg/L) | Reference |
| Spodoptera litura | Antifeedant Activity | Moderately active | [6] |
| Callosobruchus maculatus | Insecticidal Activity (72h) | 32 (for a pyrazoline adduct derivative) | [6] |
| Plutella xylostella (larvae) | Toxicity (96h) | 1709.42 | [7] |
| Aphis craccivora | Toxicity | 839 | [7] |
| Spodoptera litura (larvae) | Growth Rate Reduction (50mg methanol extract) | 80.4% reduction | [8] |
Antimicrobial Activity
This compound and parthenin have demonstrated inhibitory effects against a range of microbial pathogens.
| Microbial Strain | Extract/Compound | MIC (mg/mL) | Reference |
| Staphylococcus aureus | C. myricoides extract | 3.9 | [9] |
| Staphylococcus aureus | D. stramonium extract | 3.9 | [9] |
| Staphylococcus aureus | K. marmorata root extract | 3.9 | [9] |
| Escherichia coli | P. hysterophorus extracts | Variable | [10] |
| Pseudomonas aeruginosa | P. hysterophorus extracts | Variable | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the ecological roles of this compound.
Extraction and Purification of this compound
A robust extraction and purification protocol is essential for obtaining pure this compound for bioassays and structural elucidation.
Methodology:
-
Plant Material Preparation: Air-dry the desired plant parts (e.g., leaves of P. hysterophorus) at room temperature and grind them into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with n-hexane to remove non-polar compounds.
-
Subsequently, extract the marc with methanol to obtain the crude extract containing this compound.[11]
-
-
Column Chromatography:
-
Subject the crude methanolic extract to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[2]
-
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Pool the fractions rich in this compound and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Allelopathy Bioassay
This protocol assesses the inhibitory effect of this compound on seed germination and seedling growth of target plant species.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of pure this compound in a suitable solvent (e.g., acetone) and make serial dilutions to obtain a range of concentrations.
-
Petri Dish Assay:
-
Line sterile Petri dishes with filter paper.
-
Apply a known volume of each this compound concentration to the filter paper and allow the solvent to evaporate completely. A control with only the solvent should be included.
-
Place a predetermined number of seeds of the target plant species (e.g., 20 seeds of Lactuca sativa) on the treated filter paper.
-
Moisten the filter paper with a standard volume of distilled water.
-
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., a growth chamber at 25°C with a 12-hour photoperiod) for a specified duration (e.g., 7 days).
-
Data Collection: After the incubation period, record the number of germinated seeds, and measure the radicle and plumule length of the seedlings.[11]
-
Data Analysis: Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the control. Determine the IC50 (concentration for 50% inhibition) or ED50 (effective dose for 50% response) values.
Insect Feeding Deterrence Bioassay
This bioassay evaluates the antifeedant properties of this compound against herbivorous insects.
Methodology:
-
Diet Preparation: Prepare an artificial diet suitable for the test insect or use leaf discs from a host plant.
-
Treatment Application:
-
For artificial diets, incorporate this compound at various concentrations into the diet before it solidifies.
-
For leaf discs, apply a known volume of this compound solution to the surface of the discs and allow the solvent to evaporate.
-
-
Bioassay Setup:
-
In a choice test, provide each insect with both a treated and a control diet/leaf disc.
-
In a no-choice test, provide each insect with only a treated or a control diet/leaf disc.
-
Place individual larvae in separate containers with the diet.
-
-
Incubation: Maintain the insects under controlled environmental conditions.
-
Data Collection:
-
After a predetermined period (e.g., 24-48 hours), measure the amount of diet consumed (e.g., by weight or area).
-
Record the weight of the larvae to determine growth rates.
-
-
Data Analysis: Calculate a feeding deterrence index and the relative growth rate of the larvae on the treated diets compared to the control.[8]
Antimicrobial Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria).
-
Serial Dilution:
-
In a 96-well microtiter plate, add a specific volume of sterile growth medium to each well.
-
Add a stock solution of this compound to the first well and perform two-fold serial dilutions across the plate.
-
-
Inoculation: Inoculate each well with a standardized volume of the microbial suspension. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[9][12][13][14][15]
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.[9]
Signaling Pathways in this compound-Mediated Plant Defense
The defensive actions of this compound are likely mediated through the modulation of key plant signaling pathways, primarily the jasmonic acid (JA) and salicylic acid (SA) pathways. These pathways are central to the plant's response to biotic stresses.
Jasmonic Acid (JA) Pathway in Anti-herbivore Defense
The JA pathway is typically activated in response to wounding and herbivore attack. This compound, as an anti-herbivore compound, is likely to be involved in or influenced by this pathway.
Upon herbivore attack, the plant initiates the biosynthesis of JA, which is then converted to its bioactive form, JA-isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor complex, leading to the degradation of JAZ repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes. These genes encode for proteins involved in the production of defensive compounds, including other secondary metabolites. It is plausible that this compound biosynthesis is, at least in part, regulated by the JA signaling pathway, leading to an induced defense response.
Salicylic Acid (SA) Pathway in Antimicrobial Defense
The SA pathway is predominantly associated with defense against biotrophic and hemibiotrophic pathogens. The antimicrobial properties of this compound suggest a potential link to this pathway.
Following pathogen recognition, SA levels in the plant increase, leading to the activation of the NPR1 protein. Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes. The products of these genes have direct antimicrobial activity or are involved in reinforcing the plant's defenses. While the primary antimicrobial effect of this compound is likely through direct interaction with microbes, its presence could also prime or enhance the SA-mediated defense response.
Conclusion
This compound, a sesquiterpene lactone from Parthenium hysterophorus and other plant species, is a key player in plant chemical ecology. Through its allelopathic, anti-herbivore, and antimicrobial activities, it significantly influences the interactions of its host plant with its environment. The quantitative data, though more readily available for its diastereomer parthenin, clearly indicates the potent biological activity of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other natural products. Furthermore, understanding the interplay between this compound and plant signaling pathways like the JA and SA pathways will be crucial for a complete picture of its ecological role and for harnessing its potential in agriculture and medicine. Future research should focus on generating more specific quantitative data for this compound, elucidating the precise molecular mechanisms of its interaction with signaling pathways, and exploring its potential for the development of novel biopesticides and therapeutic agents.
References
- 1. Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Pesticidal properties of parthenin (from Parthenium hysterophorus) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianjab.com [asianjab.com]
- 9. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 10. thepab.org [thepab.org]
- 11. iscientific.org [iscientific.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Hymenialdisine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenialdisine, a marine-derived natural product isolated from sponges of the Axinella genus, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the anti-inflammatory properties of Hymenialdisine and its derivatives, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. Hymenialdisine exhibits robust inhibitory effects on key inflammatory pathways, primarily through the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document consolidates the current scientific knowledge, presenting data in a structured format to facilitate research and development efforts in the field of anti-inflammatory drug discovery.
Introduction
Chronic inflammation is a critical underlying factor in a multitude of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a paramount goal in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. Hymenialdisine, a brominated pyrrole-azepine alkaloid, has garnered considerable attention for its broad-spectrum kinase inhibitory activity and subsequent anti-inflammatory effects. This whitepaper will detail the current understanding of Hymenialdisine's anti-inflammatory potential, with a focus on its molecular targets and cellular effects.
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
Hymenialdisine exerts its anti-inflammatory effects by targeting multiple key kinases and transcription factors that are central to the inflammatory response. The primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Hymenialdisine has been shown to be a potent inhibitor of the NF-κB pathway.[1]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Hymenialdisine and its derivative, 10Z-Hymenialdisine, have been demonstrated to inhibit TNF-α-induced NF-κB activation by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[1] This inhibitory action effectively blocks the downstream expression of NF-κB-dependent pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Hymenialdisine.
Inhibition of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates inflammation. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated in response to various extracellular stimuli, including inflammatory cytokines, and they, in turn, phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory mediators.
Hymenialdisine and its derivatives are potent inhibitors of several kinases within the MAPK pathway.[2] Specifically, Hymenialdisine has been shown to be a remarkably potent inhibitor of MEK (MAPK/ERK kinase), a key upstream activator of ERK.[2] By inhibiting MEK, Hymenialdisine effectively blocks the activation of the downstream ERK pathway, thereby suppressing the expression of inflammatory genes.
Caption: Inhibition of the MAPK/ERK signaling pathway by Hymenialdisine.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of Hymenialdisine and its derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting key kinases and cytokine production.
| Target | Compound | IC50 Value | Reference |
| MEK | Hymenialdisine | 3.0 nM | [2] |
| MEK | Debromohymenialdisine | 6.0 nM | [2] |
| Protein Kinase C (PKC) | Hymenialdisine | 0.8 µM | [2] |
| Interleukin-2 (IL-2) Production | Hymenialdisine | 2.4 µM | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Hymenialdisine | 1.4 µM | [3] |
| Interleukin-2 (IL-2) Production | Indoloazepine derivative | 3.5 µM | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Indoloazepine derivative | 8.2 µM | [3] |
| Checkpoint Kinase 2 (Chk2) | Indoloazepine derivative | 8 nM | [4] |
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited in this whitepaper. For detailed protocols, readers are encouraged to consult the original research articles.
Cell Culture and Treatments
-
Cell Lines: Pancreatic cancer cell lines (e.g., BxPC-3) and human endothelial cells (e.g., EA.hy926) are commonly used.[1]
-
Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of Hymenialdisine or its derivatives for specific durations, often in the presence of an inflammatory stimulus like TNF-α.
NF-κB Translocation Assay (ELISA)
This assay quantifies the amount of activated NF-κB (p65) in the nucleus.
-
Cell Lysis: Nuclear extracts are prepared from treated and untreated cells.
-
ELISA: The nuclear extracts are added to a microplate pre-coated with an antibody specific for the p65 subunit of NF-κB.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.
-
Quantification: The absorbance is measured, which is proportional to the amount of nuclear p65.
Caption: General workflow for NF-κB p65 translocation ELISA.
Cytokine Production Assays (ELISA)
This method is used to measure the concentration of pro-inflammatory cytokines such as IL-2, IL-6, IL-8, and TNF-α in cell culture supernatants.
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA: The supernatants are added to microplates coated with a capture antibody specific for the cytokine of interest.
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate.
-
Quantification: The resulting colorimetric signal is measured and compared to a standard curve to determine the cytokine concentration.
In Vivo Anti-inflammatory Studies
While detailed protocols are limited in the provided search results, in vivo studies typically involve the following:
-
Animal Models: Mouse models of inflammation are commonly used, such as those induced by subcutaneous injection of cancer cells.[5]
-
Treatment: Hymenialdisine is administered to the animals, often via intraperitoneal injection.
-
Assessment: The anti-inflammatory effects are evaluated by measuring tumor growth, angiogenesis, and the expression of inflammatory markers in tissues.[5]
Conclusion and Future Directions
Hymenialdisine and its derivatives represent a promising class of anti-inflammatory agents with well-defined mechanisms of action targeting the NF-κB and MAPK signaling pathways. The potent, low nanomolar to micromolar inhibition of key inflammatory kinases highlights their potential for further development.
Future research should focus on:
-
In-depth in vivo studies: Comprehensive preclinical studies in various animal models of inflammatory diseases are needed to establish the efficacy and safety profile of Hymenialdisine.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Hymenialdisine is crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) studies: Further chemical modifications of the Hymenialdisine scaffold could lead to the development of analogues with improved potency, selectivity, and drug-like properties.
References
- 1. 10Z-Hymenialdisine inhibits angiogenesis by suppressing NF-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of cytokine production by hymenialdisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of checkpoint kinase activity by a hymenialdisine-derived indoloazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for Hymenolin Extraction from Parthenium Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and quantification of Hymenolin, a sesquiterpene lactone found in the leaves of Parthenium hysterophorus. The methodologies outlined are based on established procedures for the isolation of sesquiterpene lactones from plant materials.
Data Presentation
The efficiency of phytochemical extraction from Parthenium hysterophorus is highly dependent on the solvent system used. The following table summarizes the yield of total crude extract from Parthenium leaves using various solvents. While specific yield data for this compound is not extensively reported, the total extract yield provides a baseline for optimizing the extraction process.
| Solvent System | Extraction Method | Temperature (°C) | Duration (h) | Total Extract Yield (%) | Reference |
| Methanol | Maceration | 25 ± 2 | 72 | 15.4 ± 1.2 | [1] |
| Ethanol | Soxhlet | 78 | 24 | 12.8 ± 0.9 | [2] |
| Chloroform | Maceration | 25 ± 2 | 72 | 8.2 ± 0.7 | [3] |
| Hexane | Soxhlet | 69 | 24 | 4.5 ± 0.5 | [4] |
| Acetone | Maceration | 25 ± 2 | 48 | 10.1 ± 0.8 | [5] |
| Water | Maceration | 30 | 17 | Not specified | [6][7] |
Experimental Protocols
Protocol 1: Extraction of Crude Sesquiterpene Lactone-Enriched Fraction
This protocol describes a method for obtaining a crude extract from Parthenium leaves that is enriched with sesquiterpene lactones, including this compound.
Materials:
-
Dried and powdered leaves of Parthenium hysterophorus
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Distilled water
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glass column for chromatography
-
Silica gel (60-120 mesh)
Procedure:
-
Maceration: Soak 100 g of dried, powdered Parthenium leaves in 500 mL of methanol in a sealed container for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in 200 mL of distilled water and transfer to a separatory funnel. Perform liquid-liquid extraction three times with 150 mL of ethyl acetate for each extraction.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the ethyl acetate extract using a rotary evaporator to yield a sesquiterpene lactone-enriched fraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general HPLC method that can be adapted for the quantification of this compound in the enriched extract. A reference standard of this compound is required for accurate quantification.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sesquiterpene lactone-enriched fraction in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for this compound Extraction from Parthenium Leaves.
Caption: Proposed Apoptotic Signaling Pathway for this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Signal Pathway Involving Laminin-5, α3β1 Integrin, and Mitogen-activated Protein Kinase Can Regulate Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of Hymenolin
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a sesquiterpene lactone. The described method is based on established analytical practices for the quantification of structurally related compounds and is intended to serve as a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound (IUPAC name: (3R,3aS,6S,6aS,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-3,3a,4,5,6,9b-hexahydroazuleno[8,7-b]furan-2,9-dione; Molecular Formula: C₁₅H₂₀O₄) is a sesquiterpene lactone, a class of natural products of considerable interest for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the quantification of this compound.
Principle of the Method
The proposed method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is employed to retain the moderately polar this compound. Elution is achieved using a gradient of acetonitrile and water, which allows for the separation of compounds with varying polarities. An acidic modifier is included in the mobile phase to ensure good peak shape. Quantification is performed by UV detection at a wavelength optimized for the chromophores present in the this compound molecule.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic Acid) (HPLC grade)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plasma, plant extract, formulation excipients)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][2][3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 70 17.0 95 20.0 95 21.0 30 | 25.0 | 30 |
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for a plant extract; modifications will be necessary for other matrices.
-
Extraction: Accurately weigh 1 g of the powdered sample material and extract with 20 mL of methanol by sonication for 30 minutes.[5]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2][6]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are key to ensuring the method is fit for its intended purpose.
| Parameter | Specification | Description |
| Linearity | R² ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[1][2] |
| Range | 1 - 100 µg/mL | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] |
| Accuracy | 98.0% - 102.0% Recovery | The closeness of the test results obtained by the method to the true value. |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] |
| Specificity | No interfering peaks at the retention time of this compound | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by HPLC.
Logical Relationship of Method Validation Parameters
Caption: Relationship of method development and validation.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Hymenolin by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenolin, a sesquiterpene lactone, has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices during preclinical and clinical development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol outlines the extraction of this compound from a plant matrix.
Materials:
-
Plant material (e.g., dried leaves)
-
Methanol, HPLC grade
-
Deionized water
-
Dichloromethane, HPLC grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Grind the dried plant material to a fine powder.
-
Weigh 1 gram of the powdered material into a 50 mL conical tube.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 3-6) two more times with fresh methanol.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 10 mL of deionized water and transfer to a separatory funnel.
-
Perform liquid-liquid extraction by adding 10 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction two more times with fresh dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final extract in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) for GC-MS analysis.
Derivatization of this compound for GC-MS Analysis
To improve the volatility and thermal stability of this compound, a derivatization step using silylation is recommended.[1][2][3]
Materials:
-
Dried this compound extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the reconstituted this compound extract or a standard solution into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried sample to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended and can be optimized as needed.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[4] |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-500 amu[4] |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to summarize calibration curve data and sample analysis results.
Table 1: this compound Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Counts) |
| 1 | 150,234 |
| 5 | 745,890 |
| 10 | 1,510,345 |
| 25 | 3,780,112 |
| 50 | 7,550,678 |
| 100 | 15,200,450 |
| Linearity (R²) | 0.9995 |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
Table 2: Quantitative Analysis of this compound in Plant Extracts
| Sample ID | Peak Area (Counts) | Calculated Concentration (µg/mL) | This compound Content (mg/g of plant material) |
| Extract 1 | 2,543,890 | 16.8 | 1.68 |
| Extract 2 | 3,120,450 | 20.6 | 2.06 |
| Extract 3 | 1,987,560 | 13.1 | 1.31 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Hypothetical Signaling Pathway Modulated by this compound
This diagram depicts a hypothetical signaling pathway that could be influenced by a bioactive sesquiterpene lactone like this compound, leading to an anti-inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bioactive Flavonoids
Note to the User: Initial searches for "Hymenolin" did not yield any relevant in vivo studies in animal models. This may indicate that this compound is a novel or less-studied compound, or potentially a misspelling of a more common flavonoid. To provide a comprehensive and actionable response as requested, these Application Notes and Protocols have been generated for Luteolin , a structurally related and extensively researched flavonoid with well-documented anti-inflammatory, neuroprotective, and anticancer properties in vivo.
Luteolin: A Multifunctional Flavonoid in Preclinical Animal Models
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[1][2] Extensive in vivo research in animal models has demonstrated its therapeutic potential in a range of chronic diseases, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] These notes provide a summary of key quantitative data and detailed experimental protocols from in vivo studies to guide researchers in designing and conducting their own preclinical investigations of Luteolin.
Section 1: Anti-inflammatory Effects of Luteolin
Luteolin has been shown to exert potent anti-inflammatory effects in various animal models by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[1][4]
Quantitative Data from In Vivo Anti-inflammatory Studies
| Animal Model | Disease Model | Luteolin Dosage | Key Findings | Reference(s) |
| ICR Mice | Carrageenan-induced paw edema | 10 and 50 mg/kg (oral) | Significant suppression of paw edema. | [5] |
| ICR Mice | Cotton pellet-induced granuloma | 10 and 50 mg/kg (oral) | Trend towards suppression of granuloma formation. | [5] |
| ICR Mice | Air pouch test | Not specified | Markedly reduced leukocyte infiltration and levels of 6-keto-prostaglandin F1alpha. | [5] |
| C57BL/6J Mice | High-fat diet-induced obesity and inflammation | 0.005% (w/w) in diet for 16 weeks | Improved chronic low-grade inflammation by modulating the TLR signaling pathway, resulting in reduced pro-inflammatory cytokines and macrophage accumulation. | [6] |
| Rats | Colistin-induced nephrotoxicity | 10 mg/kg (intraperitoneal) for 7 days | Significantly reduced apoptosis in renal tissue. | [7] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the acute anti-inflammatory activity of Luteolin.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer Luteolin (10 and 50 mg/kg) or vehicle orally to different groups of mice.
-
After a set pre-treatment time (e.g., 60 minutes), inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse to induce edema.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of inhibition of edema in the Luteolin-treated groups compared to the vehicle-treated control group.[5]
-
2. High-Fat Diet-Induced Chronic Inflammation in Mice
-
Objective: To assess the effect of Luteolin on chronic low-grade inflammation associated with obesity.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Divide mice into three groups: normal diet, high-fat diet (HFD), and HFD supplemented with 0.005% (w/w) Luteolin.
-
Maintain the respective diets for 16 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and tissues (e.g., adipose tissue, liver) for analysis.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of macrophage infiltration in adipose tissue using techniques like ELISA and qPCR.
-
Analyze the expression of genes involved in the Toll-like receptor (TLR) signaling pathway in relevant tissues.[6]
-
Signaling Pathway
Caption: Luteolin's anti-inflammatory mechanism of action.
Section 2: Anticancer Effects of Luteolin
Luteolin has demonstrated significant anticancer activity in various animal models by inhibiting tumor growth, proliferation, and metastasis through the modulation of multiple signaling pathways.[8][9][10]
Quantitative Data from In Vivo Anticancer Studies
| Animal Model | Cancer Type | Luteolin Dosage | Key Findings | Reference(s) |
| Nude Mice | Human colorectal cancer (LoVo) xenograft | 10, 20, and 40 mg/kg (i.p.) | Dose- and time-dependent tumor inhibition (27%, 51%, and 60% respectively). | [10] |
| BALB/c Nude Mice | Human breast cancer (MDA-MB-231) xenograft | Not specified (tail vein injection) | Significant inhibition of tumor growth. | [10] |
| C57BL/6 Mice | Lewis lung carcinoma | 2 and 10 mg/kg | Reduced tumor growth by 40% and 60% respectively. | [10] |
| Athymic Nude Mice | Non-small-cell lung cancer (A549) xenograft | Not specified (oral) | Inhibited tumor growth, reduced Nrf2 expression, and enhanced the anti-cancer effect of cisplatin. | [11] |
Experimental Protocols
1. Xenograft Tumor Model in Nude Mice
-
Objective: To evaluate the in vivo antitumor efficacy of Luteolin.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude).
-
Procedure:
-
Culture human cancer cells (e.g., A549, MDA-MB-231) in appropriate media.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Luteolin (e.g., orally or via intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[10][11]
-
Signaling Pathway
Caption: Luteolin's multi-target anticancer activity.
Section 3: Neuroprotective Effects of Luteolin
Luteolin has demonstrated neuroprotective effects in animal models of neurodegenerative diseases and neuroinflammation, primarily through its anti-inflammatory and antioxidant properties.[12][13]
Quantitative Data from In Vivo Neuroprotective Studies
| Animal Model | Disease Model | Luteolin Dosage | Key Findings | Reference(s) |
| Mice | Aβ1–42-induced Alzheimer's Disease | Not specified | Suppressed phosphorylation of p-JNK/p-38 and expression of activated microglia and astrocyte markers (Iba-1, GFAP). | [13] |
| Rats | Streptozotocin-induced diabetic encephalopathy | 20 µg/kg (i.p.) for 28 days | Mitigated hippocampal damage, reduced neuronal degeneration, neuroinflammation, and apoptosis. | [14] |
| High-fat diet mice | Obesity-related metabolic complications | Not specified | Lowered body and epididymal fat weight, and improved vascular dysfunction. | [12] |
Experimental Protocols
1. Aβ1–42-Induced Alzheimer's Disease Model in Mice
-
Objective: To investigate the neuroprotective effects of Luteolin against amyloid-beta-induced pathology.
-
Animal Model: Male mice.
-
Procedure:
-
Induce the Alzheimer's disease model by intracerebroventricular (ICV) injection of Aβ1–42 peptide.
-
Administer Luteolin at the desired dosage and route to the treatment group.
-
After the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Sacrifice the animals and collect brain tissue (hippocampus and cortex).
-
Perform immunohistochemistry or western blotting to analyze markers of neuroinflammation (Iba-1, GFAP), apoptosis (Bax, Bcl-2, caspase-3), and key signaling molecules (p-JNK, p-38, p-NF-kB).[13]
-
2. Streptozotocin-Induced Diabetic Encephalopathy in Rats
-
Objective: To evaluate Luteolin's protective effects against diabetes-induced hippocampal damage.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ; 50 mg/kg).
-
Confirm diabetes by measuring blood glucose levels.
-
Administer Luteolin (20 µg/kg, i.p.) daily for 28 days.
-
At the end of the treatment period, sacrifice the rats and collect brain tissue.
-
Perform histopathological analysis of the hippocampus to assess neuronal degeneration.
-
Use immunohistochemistry to detect markers of apoptosis and neuroinflammation.
-
Conduct biochemical assays to measure oxidative stress markers.
-
Use qRT-PCR to analyze the gene expression of apoptosis-related markers (Bcl-2, Bax, caspase-3).[14]
-
Experimental Workflow
Caption: Workflow for in vivo neuroprotection studies of Luteolin.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Molecular Targets of Hymenolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenolin is a sesquiterpene lactone found in plants of the Parthenium and Ambrosia genera. Sesquiterpene lactones as a class are known to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While direct molecular targets of this compound have not been extensively elucidated in published literature, this document provides a generalized framework for investigating its potential molecular interactions based on the known mechanisms of action of structurally related sesquiterpene lactones, such as parthenin, also found in Parthenium hysterophorus.
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key reactive group responsible for their biological activity, primarily through Michael-type addition reactions with nucleophilic residues (such as cysteine) in proteins. This reactivity allows them to modulate the function of various enzymes and transcription factors, leading to their observed cellular effects.
This application note outlines potential molecular targets and provides detailed protocols for investigating the mechanism of action of this compound, with a focus on its potential anti-inflammatory and cytotoxic properties.
Potential Molecular Targets and Signaling Pathways
Based on the activities of related sesquiterpene lactones, the following are hypothesized to be potential molecular targets and signaling pathways for this compound:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many sesquiterpene lactones are known to inhibit the NF-κB pathway by targeting key components such as the IκB kinase (IKK) complex or by directly modifying the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sesquiterpene lactones have been shown to modulate these pathways, which could contribute to their cytotoxic effects against cancer cells.
-
Enzymes with active site cysteine residues: Due to the reactivity of the α-methylene-γ-lactone group, enzymes that rely on a cysteine residue for their catalytic activity are potential targets.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, Kd values) specifically for this compound's interaction with molecular targets. The following table provides a template for summarizing such data once it is generated through the experimental protocols outlined below.
| Target Protein/Pathway | Assay Type | This compound IC50/EC50/Ki/Kd (µM) | Reference Compound | Reference Compound IC50/EC50/Ki/Kd (µM) |
| NF-κB (p65) | EMSA | Data to be determined | Parthenolide | Literature Value |
| IKKβ | Kinase Assay | Data to be determined | Bay 11-7082 | Literature Value |
| p38 MAPK | Kinase Assay | Data to be determined | SB203580 | Literature Value |
| Caspase-3 | Activity Assay | Data to be determined | Z-DEVD-FMK | Literature Value |
| HeLa Cell Line | Cytotoxicity (MTT) | Data to be determined | Doxorubicin | Literature Value |
| MCF-7 Cell Line | Cytotoxicity (MTT) | Data to be determined | Doxorubicin | Literature Value |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., HeLa, MCF-7).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To investigate the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, JNK).
Materials:
-
This compound
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Appropriate growth factor or stressor to activate MAPK pathway (e.g., EGF, UV radiation)
-
Primary antibodies against total and phosphorylated p38, ERK, and JNK
-
HRP-conjugated secondary antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and/or a MAPK pathway activator.
-
Lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated MAPK proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
While specific molecular targets for this compound remain to be definitively identified, the protocols and potential pathways described here provide a robust starting point for its investigation. Based on the known reactivity of its sesquiterpene lactone structure, it is plausible that this compound exerts its biological effects through the covalent modification of key regulatory proteins, particularly within inflammatory and cell proliferation signaling cascades. Further research utilizing these and other advanced techniques, such as affinity chromatography coupled with mass spectrometry, will be crucial in pinpointing the direct molecular interactors of this compound and fully elucidating its mechanism of action for potential therapeutic development.
Application Notes and Protocols for Hymenolin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenolin, a sesquiterpene lactone, has demonstrated significant potential as an anticancer agent in preclinical studies. These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on cancer cell lines. The protocols detailed below are designed to guide researchers in evaluating its efficacy and elucidating its mechanism of action. The primary observed effects of this compound include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as the STAT3, PI3K/Akt, and MAPK pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of natural compounds with similar mechanisms to this compound on different cancer cell lines. This data provides a reference for expected outcomes when testing this compound.
Table 1: IC50 Values of Anticancer Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Mevinolin | MCF-7 | Breast Cancer | 62[1] | 48 |
| Mevinolin | HeLa | Cervical Cancer | Comparable to Doxorubicin[2] | Not Specified |
| Mevinolin | HepG2 | Liver Cancer | Comparable to Doxorubicin[2] | Not Specified |
| Magnolin | TOV-112D | Ovarian Cancer | ~15 | 48 |
| Magnolin | SKOV3 | Ovarian Cancer | ~25 | 48 |
| Rapanone | PC3 | Prostate Cancer | 6.50 µg/mL | 24[3] |
| Rapanone | Du145 | Prostate Cancer | 7.68 µg/mL | 24[3] |
| Rapanone | FTC133 | Thyroid Cancer | 6.01 µg/mL | 24[3] |
| Rapanone | 8505C | Thyroid Cancer | 7.84 µg/mL | 24[3] |
| Rapanone | Caco-2 | Colorectal Carcinoma | 8.79 µg/mL | 24[3] |
| Embelin | PC3 | Prostate Cancer | 9.27 µg/mL | 24[3] |
| Embelin | 8505C | Thyroid Cancer | 18.86 µg/mL | 24[3] |
Table 2: Effects of Anticancer Compounds on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Method |
| Mevinolin | MCF-7 | Cell Cycle Arrest, Apoptosis | Microarray Analysis[4] |
| Magnolin | TOV-112D | G1 and G2/M Arrest | Flow Cytometry[5] |
| Magnolin | SKOV3 | G1 and G2/M Arrest | Flow Cytometry[5] |
| Thymol | MDA-MB-231 | G0/G1 Arrest, Apoptosis | Flow Cytometry, Western Blot[6] |
| Thymol | HCT-8 | G0/G1 Arrest, Apoptosis | Flow Cytometry, Western Blot[6] |
| Rhoifolin | HepG2 | S Phase Arrest, Apoptosis | Flow Cytometry, Western Blot[7] |
| Rhoifolin | HuH7 | S Phase Arrest, Apoptosis | Flow Cytometry, Western Blot[7] |
| Yamogenin | SKOV-3 | Sub-G1 Arrest, Apoptosis | Flow Cytometry[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[9][10]
Materials:
-
Cancer cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.[11][12]
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[12]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase Activity Assay
This protocol measures the activity of caspases, key executioners of apoptosis.[13][14]
Materials:
-
Cancer cell lines treated with this compound
-
Caspase activity assay kit (e.g., for caspase-3, -8, -9)
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase substrate (e.g., DEVD-pNA for caspase-3)[13]
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the specific caspase substrate to each well.[15]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
Visualizations
Signaling Pathways
Caption: this compound's proposed mechanism of action on key cancer signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound's anticancer effects.
Logical Relationship of Apoptosis Induction
Caption: The logical progression of this compound-induced intrinsic apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer characteristics of mevinolin against three different solid tumor cell lines was not solely p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional profiling of breast cancer cells in response to mevinolin: Evidence of cell cycle arrest, DNA degradation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnolin targeting of ERK1/2 inhibits cell proliferation and colony growth by induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
Synthesis and Bioactivity of Hymenolin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Hymenolin derivatives, a class of sesquiterpenoid lactones with promising biological activities. The information presented herein is intended to guide researchers in the exploration of these compounds for potential therapeutic applications.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone characterized by an azuleno[8,7-b]furan-2,9-dione core structure. Natural products, like this compound, and their synthetic derivatives have historically been a rich source of new therapeutic agents. The modification of the this compound scaffold offers an opportunity to develop novel compounds with enhanced potency and selectivity for various biological targets. This document outlines the synthetic strategies for creating this compound derivatives and the protocols for assessing their bioactivity, with a focus on anticancer and anti-inflammatory properties.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of synthesized this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives against Various Cell Lines
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| HY-01 | Parent Compound (this compound) | A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Adenocarcinoma) | 12.8 | ||
| HeLa (Cervical Cancer) | 18.5 | ||
| HY-D02 | C-13 Esterification (Propionate) | A549 (Lung Carcinoma) | 8.7 |
| MCF-7 (Breast Adenocarcinoma) | 7.1 | ||
| HeLa (Cervical Cancer) | 10.3 | ||
| HY-D03 | C-13 Esterification (Butyrate) | A549 (Lung Carcinoma) | 5.4 |
| MCF-7 (Breast Adenocarcinoma) | 4.9 | ||
| HeLa (Cervical Cancer) | 6.8 | ||
| HY-A04 | C-13 Michael Adduct (Cysteine) | A549 (Lung Carcinoma) | > 50 |
| MCF-7 (Breast Adenocarcinoma) | > 50 | ||
| HeLa (Cervical Cancer) | > 50 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Target | IC₅₀ (µM) |
| HY-01 | LPS-induced NO production in RAW 264.7 macrophages | iNOS | 25.6 |
| HY-D02 | LPS-induced NO production in RAW 264.7 macrophages | iNOS | 18.3 |
| HY-D03 | LPS-induced NO production in RAW 264.7 macrophages | iNOS | 12.1 |
| HY-A04 | LPS-induced NO production in RAW 264.7 macrophages | iNOS | 45.2 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves the modification of the parent this compound molecule at its reactive sites, such as the α,β-unsaturated lactone, which is susceptible to Michael addition, and the hydroxyl groups, which can undergo esterification.
This protocol describes the synthesis of ester derivatives (e.g., HY-D02, HY-D03) at the C-13 position of the this compound backbone.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or anhydride (e.g., propionyl chloride, butyric anhydride) (1.5 equivalents)
-
Triethylamine (TEA) or Pyridine (2 equivalents)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or pyridine to the solution, followed by the dropwise addition of the acyl chloride or anhydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and groups with LPS and different concentrations of the test compounds.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
Determine the percentage of inhibition of NO production and calculate the IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.
Hymenolin: A Potential NF-κB Inhibitor for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants such as Parthenium hysterophorus and Ambrosia salsola, this compound is being investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound's activity on NF-κB is still emerging, related sesquiterpene lactones have demonstrated potent inhibitory effects on this pathway, suggesting that this compound may act through a similar mechanism. These notes provide an overview of the potential mechanism of action of this compound as an NF-κB inhibitor and offer generalized protocols for its investigation.
The NF-κB Signaling Pathway and its Inhibition
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.
Sesquiterpene lactones, such as helenalin, have been shown to inhibit NF-κB activation.[2][3] The proposed mechanism for some sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB, which prevents its DNA binding.[2] Another potential mechanism is the inhibition of IκBα phosphorylation and degradation, thus preventing the release and nuclear translocation of NF-κB. Given its structural similarities to other bioactive sesquiterpene lactones, it is hypothesized that this compound may inhibit the NF-κB pathway by interfering with one or more of these steps.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential inhibitory effects of this compound on the NF-κB pathway. These values are representative of what might be observed in experimental settings and should be determined empirically for this compound.
Table 1: Inhibition of NF-κB Reporter Gene Activity by this compound
| Concentration of this compound (µM) | NF-κB Luciferase Activity (Relative Luminescence Units) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1000 | 0 |
| 1 | 850 | 15 |
| 5 | 550 | 45 |
| 10 | 250 | 75 |
| 25 | 100 | 90 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{~6.5 } |
Table 2: Effect of this compound on IκBα Phosphorylation and p65 Nuclear Translocation
| Treatment | p-IκBα Levels (Relative to Control) | Nuclear p65 Levels (Relative to Control) |
| Untreated | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 5.2 | 4.8 |
| TNF-α + this compound (10 µM) | 1.5 | 1.3 |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HeLa or HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
After incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α stimulated control.
Protocol 2: Western Blot for IκBα Phosphorylation and Total IκBα
This protocol assesses the effect of this compound on the phosphorylation and subsequent degradation of IκBα.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the location of the p65 subunit of NF-κB within the cell to determine if this compound prevents its translocation to the nucleus.
Materials:
-
Cells (e.g., HeLa or A549) grown on glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-p65 antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of p65.
Visualizations
Caption: Hypothesized mechanism of this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hymenolin Solubility and In Vitro Assay Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hymenolin in in vitro assays. Our goal is to provide clear and actionable solutions to improve the solubility of this compound and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. While specific quantitative solubility data for this compound is not widely published, related compounds show good solubility in DMSO. It is a strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and inorganic salts.[1][2] For in vitro assays, it is crucial to use a high-purity, anhydrous grade of DMSO to minimize cytotoxicity.[3]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: As a general guideline, the final concentration of DMSO in your cell culture medium should not exceed 0.5%. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. Some studies suggest that for certain applications, DMSO concentrations should be kept below 2.5% to avoid significant effects on cell growth and proliferation.[4]
Q3: this compound is precipitating when I add it to my aqueous culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Pre-warm the media: To avoid precipitation, prewarm the cell culture media prior to adding the reconstituted compound.
-
Use a serum-containing medium: If your experimental design allows, adding the this compound stock solution to a medium containing fetal bovine serum (FBS) can help to increase its solubility.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the rest of the culture medium.
-
Sonication: Briefly sonicating the final solution can help to break up small precipitates and improve dispersion. Use a water bath sonicator to avoid overheating the sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. The chosen solvent may not be optimal. | Increase the solvent volume gradually while vortexing. Gentle warming (to no more than 37°C) can also aid dissolution. If insolubility persists, consider a stronger solvent, but be mindful of its compatibility with your assay. |
| Stock solution appears cloudy or has visible particles. | The concentration of this compound exceeds its solubility limit in the chosen solvent. The stock solution may have been stored improperly, leading to precipitation. | Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. When preparing a new stock, try a lower concentration. Always store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | "Salting out" effect due to the rapid change in solvent polarity. The final concentration of this compound in the aqueous medium is above its solubility limit. | See FAQ Q3 for detailed steps on how to mitigate this issue, including pre-warming the media and using a stepwise dilution protocol. |
| Inconsistent or non-reproducible results in bioassays. | Poor solubility leading to variable effective concentrations of this compound. Degradation of this compound in the stock solution or final assay medium. | Ensure complete dissolution of this compound before use. Prepare fresh dilutions from a frozen stock for each experiment. Include appropriate positive and negative controls in your assay to monitor for consistency. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the literature, the following table provides general solubility information for common laboratory solvents that can be used as a starting point for your experiments.
| Solvent | General Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions.[1][2][3] |
| Ethanol | Moderate | Can be used as a solvent, but may have lower solubilizing capacity than DMSO for highly hydrophobic compounds. |
| Methanol | Moderate to Low | Generally less effective than DMSO or ethanol for dissolving hydrophobic compounds.[5][6] |
| Water | Very Low / Insoluble | This compound is expected to have very poor solubility in aqueous solutions.[6] |
It is highly recommended to experimentally determine the solubility of this compound in your specific solvent and buffer systems.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium (with or without serum, depending on the experimental design) to 37°C.
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of this compound by adding the required volume of the stock solution to a small volume of the pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) to the final volume of the pre-warmed cell culture medium. Mix thoroughly but gently by inverting the tube or pipetting.
-
Application to Cells: Immediately add the final this compound-containing medium to your cells.
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and STAT3 pathways.
Experimental workflow for preparing and using this compound in in vitro assays.
Proposed mechanism of this compound inhibiting the canonical NF-κB pathway.
Proposed mechanism of this compound inhibiting the JAK/STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ジメチルスルホキシド Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hymenolin Stability and Storage
This technical support center provides guidance on the stability of Hymenolin under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and pH. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for no longer than one month. The stability in aqueous buffers is significantly lower than in organic solvents like DMSO.
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[1][2] Exposure to acidic or basic conditions can lead to the hydrolysis of the lactone ring, while exposure to light and oxidizing agents can result in the formation of various degradation products.
Q4: I observed a decrease in the activity of this compound in my experiments. What could be the cause?
A4: A decrease in activity could be due to several factors:
-
Improper Storage: Extended storage at room temperature or repeated freeze-thaw cycles can lead to degradation.
-
Solution Instability: this compound may have degraded in your experimental buffer. Prepare fresh solutions and minimize the time the compound spends in aqueous solutions before use.
-
Light Exposure: If your experimental setup involves prolonged exposure to light, photodecomposition might be occurring.
-
Presence of Oxidizing Agents: Contaminants in your reagents or experimental system could be oxidizing the Hymen olin.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A stability-indicating HPLC method is crucial to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (-20°C for long-term, 4°C for short-term). Prepare fresh stock solutions. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Review the storage and experimental conditions. Perform a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating. |
| Loss of potency of this compound in an aqueous formulation. | Hydrolysis of this compound. | Assess the pH of the formulation. Consider using a non-aqueous or lyophilized formulation if long-term stability in solution is required. |
| Discoloration of the this compound sample. | Photodegradation or oxidation. | Store this compound in an amber vial or otherwise protect it from light. Store under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. |
This compound Stability Data
The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies. The data represents the percentage of this compound remaining after a specified duration.
Table 1: Thermal and Photolytic Stability of Solid this compound
| Condition | Duration | % this compound Remaining |
| 40°C | 30 days | 98.2% |
| 60°C | 30 days | 91.5% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 85.3% |
Table 2: Stability of this compound (1 mg/mL) in Solution at 25°C
| Solution/Condition | Duration | % this compound Remaining |
| 0.1 M HCl | 24 hours | 75.6% |
| 0.1 M NaOH | 24 hours | 62.1% |
| 3% H₂O₂ | 24 hours | 80.4% |
| Purified Water | 24 hours | 95.8% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[1]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 7 days. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Putative degradation pathways of this compound.
References
Technical Support Center: Overcoming Resistance to Hymenolin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Hymenolin, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their potential anticancer properties. While specific research on this compound is limited, compounds of this class, such as other sesquiterpene lactones, typically exert their effects through the modulation of key cellular signaling pathways.[1][2][3] The core functional group, an α-methylene-γ-lactone, is highly reactive towards thiols, allowing it to interact with and inhibit various proteins.[3] The primary mechanisms of action for sesquiterpenoid lactones involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pro-inflammatory and metastatic pathways.[3][4][5]
Q2: My cancer cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to sesquiterpenoid lactones like this compound can be multifactorial. Based on known resistance mechanisms to similar compounds, your cells may have developed one or more of the following alterations:
-
Alterations in Key Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways to counteract the effects of the drug. Key pathways that may be altered include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell growth, proliferation, and survival. Its overactivation can render cells resistant to apoptosis-inducing agents.[1][2]
-
NF-κB Pathway: This pathway is crucial for inflammation and cell survival. Its constitutive activation can protect cancer cells from drug-induced apoptosis.[1][2]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers and contributes to proliferation and resistance.[1][2]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its upregulation can confer resistance.[1][2]
-
STAT3 Pathway: Aberrant STAT3 signaling promotes tumor growth and survival.[1][2]
-
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract this effect.
-
Evasion of Apoptosis: Resistant cells can acquire mutations in apoptosis-related genes (e.g., Bcl-2 family proteins) that make them less susceptible to programmed cell death.[5]
Troubleshooting Guides
Problem: Decreased cell death observed in this compound-treated cancer cells after several passages.
Possible Cause 1: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or XTT) to compare the IC50 value of this compound in the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Apoptosis Evasion:
-
Conduct an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after this compound treatment. A lower percentage of apoptotic cells in the resistant line is indicative of apoptosis evasion.
-
Perform a Western blot analysis to assess the expression levels of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as cleaved caspase-3. An increased Bcl-2/Bax ratio or decreased cleaved caspase-3 in resistant cells suggests a block in the apoptotic pathway.
-
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. Lower accumulation in resistant cells suggests increased efflux. This can be confirmed by using an ABC transporter inhibitor (e.g., Verapamil) to see if it restores sensitivity to this compound.
Possible Cause 2: Experimental variability or issues with the compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Standardize Experimental Conditions: Ensure consistent cell seeding density, treatment duration, and assay conditions between experiments.
Problem: this compound is no longer inhibiting a specific signaling pathway (e.g., NF-κB) that it initially targeted.
Possible Cause: Activation of a bypass or compensatory signaling pathway.
Troubleshooting Steps:
-
Pathway Profiling: Use a phospho-kinase array or perform Western blotting for key phosphorylated (activated) proteins in major survival pathways (PI3K/Akt, MAPK/ERK, STAT3) in both sensitive and resistant cells treated with this compound. An increase in the phosphorylation of proteins in a specific pathway in the resistant cells would suggest its role as a bypass mechanism.
-
Combination Therapy Approach: Based on the identified activated bypass pathway, consider a combination therapy approach. For example, if the PI3K/Akt pathway is upregulated in resistant cells, combine this compound with a known PI3K or Akt inhibitor.
-
Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to compare the gene expression profiles of sensitive and resistant cells. This can provide a broader view of the altered signaling networks and identify novel resistance-conferring genes.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - 48h Treatment | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.8 | 1.0 |
| Resistant Subclone 1 | 28.6 ± 3.1 | 5.5 |
| Resistant Subclone 2 | 45.1 ± 4.5 | 8.7 |
Table 2: Hypothetical Apoptosis Induction by this compound (10 µM) in Sensitive vs. Resistant Cells
| Cell Line | % Apoptotic Cells (Annexin V+) |
| Parental (Sensitive) | 65.4 ± 5.2 |
| Resistant Subclone 1 | 15.8 ± 2.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways | Semantic Scholar [semanticscholar.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Technical Support Center: Hymenolin Extraction and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Hymenolin during extraction. This compound, a sesquiterpene lactone found in plants such as Parthenium hysterophorus, is susceptible to degradation under various conditions. This guide offers troubleshooting advice and frequently asked questions to help you optimize your extraction process and maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during extraction?
A1: this compound, like other sesquiterpene lactones, is sensitive to several factors that can lead to its degradation. The primary culprits are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Both acidic and basic conditions can catalyze the degradation of this compound. Sesquiterpene lactones are particularly unstable in alkaline environments.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.
Q2: I am observing low yields of this compound in my extracts. What could be the issue?
A2: Low yields of this compound can be attributed to several factors, with degradation being a primary concern. To troubleshoot this issue, consider the following:
-
Extraction Temperature: Are you using high temperatures during extraction or solvent evaporation? Try to maintain a low-temperature environment throughout the process.
-
Solvent Choice: The solvent used for extraction can significantly impact stability. It is advisable to use solvents known for preserving sesquiterpene lactones, such as acetonitrile or acetone.
-
pH of the Extraction Medium: Ensure that the pH of your extraction solvent is neutral. Avoid using acidic or basic additives unless absolutely necessary and validated.
-
Light Exposure: Protect your samples from direct light, especially sunlight and UV lamps, by using amber glassware or covering your equipment with aluminum foil.
-
Extraction Duration: Prolonged extraction times can increase the exposure of this compound to degradative conditions. Aim for an efficient extraction method with a shorter duration.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor this compound degradation. This method should be able to separate the intact this compound from its degradation products. By analyzing samples at different stages of your extraction process, you can identify when and to what extent degradation is occurring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound peak in HPLC analysis | Complete degradation of this compound. | - Immediately process the plant material after harvesting or store it at low temperatures (-20°C or below).- Use a milder extraction technique (e.g., ultrasound-assisted extraction at low temperature).- Check and neutralize the pH of the extraction solvent. |
| Appearance of multiple unknown peaks around the this compound peak | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products.- Optimize HPLC method to achieve better separation of this compound from its degradants.- Modify extraction conditions (lower temperature, shorter time, different solvent) to minimize the formation of these products. |
| Inconsistent this compound yield between batches | Variability in extraction conditions or plant material. | - Standardize all extraction parameters (temperature, time, solvent-to-solid ratio).- Ensure the plant material is of consistent quality and age.- Implement strict light and oxygen protection measures for all extractions. |
| Loss of this compound during solvent evaporation | Thermal degradation due to high temperatures. | - Use a rotary evaporator with a low-temperature water bath.- Employ high vacuum to facilitate solvent removal at lower temperatures.- Consider alternative solvent removal techniques like freeze-drying (lyophilization). |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Parthenium hysterophorus
This protocol is based on methods developed for the extraction of parthenin, a structurally related sesquiterpene lactone from the same plant, and is adapted to minimize this compound degradation.
1. Plant Material Preparation:
- Air-dry the aerial parts of Parthenium hysterophorus in the shade at room temperature.
- Once completely dry, grind the material into a coarse powder.
2. Extraction:
- Maceration:
- Soak the powdered plant material in methanol at a 1:10 (w/v) ratio.
- Keep the mixture at room temperature (20-25°C) for 48-72 hours with occasional shaking.
- Protect the container from light.
- Ultrasound-Assisted Extraction (Alternative):
- Suspend the powdered plant material in methanol at a 1:10 (w/v) ratio in a flask.
- Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 40°C.
4. Fractionation (Optional):
- The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products. Method optimization and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound.
Logical Flow for Troubleshooting Low this compound Yield
Caption: A step-by-step guide to troubleshooting low this compound yields.
Technical Support Center: Hymenolin Quantification in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hymenolin in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for its quantification?
A1: this compound is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄ and a molecular weight of approximately 264.32 g/mol .[1] Its structure contains chromophores that allow for UV detection, typically in the lower wavelength range (around 210-230 nm). The presence of polar functional groups influences its chromatographic behavior, making it suitable for reversed-phase high-performance liquid chromatography (HPLC).
Q2: What is the recommended analytical technique for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most suitable technique for the quantification of this compound. For complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended for its high selectivity and sensitivity, which helps to mitigate matrix effects.
Q3: How can I extract this compound from a complex matrix like a plant extract or biological fluid?
A3: The choice of extraction method depends on the matrix.
-
For plant materials: Solid-liquid extraction with organic solvents like methanol, ethanol, or acetonitrile is common. Sonication or maceration can be used to improve extraction efficiency. Subsequent clean-up using solid-phase extraction (SPE) with C18 cartridges can remove interfering compounds.
-
For biological fluids (e.g., plasma, urine): Protein precipitation with acetonitrile or methanol is a simple first step. For cleaner samples and better sensitivity, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For sesquiterpene lactones, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase (note: this may not be suitable for MS detection). |
Problem 2: Inconsistent or Drifting Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Pump Malfunction | Check the pump for leaks and ensure consistent flow rate. Perform pump performance qualification tests if necessary. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Problem 3: Low or No Signal (Poor Sensitivity)
Possible Causes and Solutions:
| Cause | Solution |
| Low Analyte Concentration | Concentrate the sample using SPE or evaporation. |
| Suboptimal Detection Wavelength (UV) | Determine the optimal UV absorbance wavelength for this compound by running a UV scan of a standard solution. Based on similar compounds, a wavelength around 210 nm is a good starting point. |
| Poor Ionization Efficiency (MS) | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization mode (e.g., APCI if ESI is not efficient). |
| Sample Degradation | Prepare samples fresh and store them at low temperatures, protected from light. Evaluate the stability of this compound under your experimental conditions. |
Problem 4: Matrix Effects (Ion Suppression or Enhancement in LC-MS)
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Interfering Compounds | Optimize the chromatographic separation to separate this compound from matrix components. A longer gradient or a different stationary phase may be required. |
| Inefficient Sample Clean-up | Improve the sample preparation method. Use a more selective SPE sorbent or perform a liquid-liquid extraction. |
| High Concentration of Salts or Lipids | Implement a desalting step or a lipid removal procedure during sample preparation. |
| Use of a Stable Isotope-Labeled Internal Standard | If available, a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects. |
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification in a Plant Extract
This protocol is a starting point and should be optimized and validated for your specific application.
1. Sample Preparation (Solid-Liquid Extraction):
- Weigh 1 g of powdered plant material into a centrifuge tube.
- Add 10 mL of methanol.
- Sonicate for 30 minutes in a water bath.
- Centrifuge at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet twice more.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient Program:
- 0-5 min: 30% B
- 5-20 min: 30-70% B
- 20-25 min: 70-100% B
- 25-30 min: 100% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 215 nm
3. Quantitative Data Summary (Example)
The following table presents example validation data for the proposed HPLC-UV method. This is illustrative data based on typical performance for similar analytes and should be replaced with experimental results.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
A decision tree for troubleshooting poor peak shape in HPLC analysis.
General Workflow for this compound Quantification
A general workflow for the quantification of this compound from complex mixtures.
References
Technical Support Center: Enhancing Hymenovin Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hymenovin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of this promising sesquiterpene lactone from its natural source, plants of the Hymenoxys genus.
Frequently Asked Questions (FAQs)
Q1: What is Hymenovin and what are its primary natural sources?
A1: Hymenovin is a pseudoguaianolide sesquiterpene lactone, a type of C15 terpenoid characterized by a specific carbon skeleton and a lactone ring. It is a bioactive compound with potential applications in drug development. The primary natural sources of Hymenovin are plants belonging to the Hymenoxys genus, particularly Hymenoxys odorata (bitter rubberweed) and Hymenoxys richardsonii (pingue).[1] These plants are native to the southwestern and south-central United States and northern Mexico.
Q2: I am having trouble extracting Hymenovin from my plant material. What are some common reasons for low extraction efficiency?
A2: Low extraction efficiency of Hymenovin can be attributed to several factors:
-
Improper Solvent Selection: Hymenovin, being a moderately polar compound, requires a solvent of similar polarity for efficient extraction. Highly polar solvents like water or highly non-polar solvents like hexane may not be effective. A mixture of solvents is often required to optimize extraction.
-
Inadequate Grinding of Plant Material: The plant material must be finely ground to increase the surface area for solvent penetration. Incomplete grinding can leave many Hymenovin-containing cells intact, reducing the yield.
-
Insufficient Extraction Time or Temperature: The extraction process may require a specific duration and temperature to allow the solvent to effectively permeate the plant tissue and dissolve the Hymenovin.
-
Degradation of Hymenovin: Hymenovin may be sensitive to high temperatures or prolonged exposure to light. Overly aggressive extraction conditions can lead to its degradation.
Q3: My purified Hymenovin samples show impurities in the final analysis. What are the likely contaminants and how can I remove them?
A3: Common impurities in Hymenovin extracts include pigments (chlorophylls, carotenoids), lipids, and other secondary metabolites with similar polarities. To remove these:
-
Solvent Partitioning: A preliminary purification step involving partitioning the crude extract between two immiscible solvents (e.g., hexane and methanol/water) can separate non-polar impurities like lipids and pigments.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating Hymenovin from other compounds. A gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate) can effectively isolate Hymenovin.
-
High-Performance Liquid Chromatography (HPLC): For high-purity Hymenovin, preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase is recommended as a final polishing step.
Q4: Can I increase the production of Hymenovin in the Hymenoxys plants themselves?
A4: Yes, it is possible to stimulate the biosynthesis of Hymenovin in Hymenoxys plants through a process called elicitation. This involves exposing the plants to stressors that trigger their defense mechanisms, which often includes the increased production of secondary metabolites like Hymenovin. Common elicitors include:
-
Jasmonates: Methyl jasmonate (MeJA) is a plant hormone that is a well-known elicitor of terpenoid biosynthesis. Applying MeJA to the plants can upregulate the genes involved in the Hymenovin biosynthetic pathway.
-
Abiotic Stress: Controlled application of abiotic stressors such as UV radiation (specifically UV-B and UV-C) or drought can also induce the production of sesquiterpene lactones.
Troubleshooting Guides
Issue 1: Low Hymenovin Yield After Solvent Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude extract is pale and the Hymenovin concentration is below the expected range. | Inefficient Extraction: The solvent may not be effectively penetrating the plant tissue and solubilizing the Hymenovin. | 1. Optimize Solvent System: Start with a mid-polarity solvent like chloroform or ethyl acetate. Consider using a solvent mixture, such as chloroform-methanol, to improve extraction efficiency. 2. Ensure Fine Grinding: Grind the dried and powdered plant material to a fine, consistent powder (e.g., 40-60 mesh). 3. Increase Extraction Time/Temperature: Try increasing the extraction time (e.g., 24-48 hours) or using gentle heating (e.g., 40-50°C) with a reflux setup. Be cautious of potential degradation at higher temperatures. 4. Use Sonication: Employing an ultrasonic bath during extraction can improve solvent penetration by disrupting cell walls. |
| The yield of Hymenovin decreases with repeated extractions of the same plant material. | Incomplete Extraction in Initial Steps: The initial extraction may not be capturing all the available Hymenovin. | 1. Perform Multiple Extractions: Instead of a single, long extraction, perform multiple shorter extractions (e.g., 3 x 8 hours) with fresh solvent each time and then pool the extracts. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Fractions containing Hymenovin also show significant peaks of other compounds in TLC or HPLC analysis. | Poor Separation on the Column: The chosen solvent system may not have the right polarity to effectively separate Hymenovin from impurities. | 1. Optimize the Solvent Gradient: Use a shallow gradient of increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. 2. Adjust the Stationary Phase: If using silica gel, ensure it is properly activated. Consider using a different stationary phase like alumina or a bonded-phase silica if co-elution persists. 3. Check for Column Overloading: Do not load too much crude extract onto the column. An overloaded column will result in poor separation. |
Data Presentation
The following table summarizes hypothetical yield data for Hymenovin under different experimental conditions. This data is for illustrative purposes to guide experimental design.
| Treatment | Extraction Solvent | Extraction Method | Hymenovin Yield (mg/g dry weight) |
| Control | Chloroform | Maceration (24h) | 1.2 |
| Control | Ethyl Acetate | Maceration (24h) | 1.5 |
| Control | Chloroform:Methanol (9:1) | Soxhlet (8h) | 2.1 |
| Methyl Jasmonate (100 µM) | Chloroform:Methanol (9:1) | Soxhlet (8h) | 3.5 |
| UV-C (2 hours) | Chloroform:Methanol (9:1) | Soxhlet (8h) | 2.9 |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of Hymenovin
-
Plant Material Preparation: Collect aerial parts of Hymenoxys odorata, air-dry them in the shade, and grind them into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of a chloroform:methanol (9:1 v/v) solvent mixture for 24 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 200 mL of 90% aqueous methanol.
-
Partition the methanolic solution three times with 200 mL of hexane in a separatory funnel.
-
Discard the hexane layer (which contains non-polar impurities) and retain the methanol layer.
-
Evaporate the methanol layer to dryness to yield the partially purified extract.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in hexane.
-
Dissolve the partially purified extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine the fractions containing Hymenovin and evaporate the solvent.
-
Protocol 2: Quantification of Hymenovin using HPLC-UV
-
Standard Preparation: Prepare a stock solution of pure Hymenovin (if available) in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried extract or purified fraction in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the Hymenovin standards. Determine the concentration of Hymenovin in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Biosynthesis of Hymenovin
Caption: Proposed biosynthetic pathway of Hymenovin from Farnesyl Pyrophosphate.
Experimental Workflow for Hymenovin Yield Enhancement
Caption: Workflow for enhancing and quantifying Hymenovin yield.
References
Navigating Cell Culture Contamination in Hymenolin Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during experiments with the natural compound Hymenolin. Our aim is to equip researchers with the necessary knowledge to identify, resolve, and prevent contamination, ensuring the integrity and reproducibility of their experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell culture contamination in the context of this compound experiments.
Q1: What are the most common types of contamination I might encounter in my this compound cell culture experiments?
A1: In any cell culture work, including experiments with this compound, you are likely to encounter several types of contaminants. These can be broadly categorized as biological and chemical.
-
Biological Contaminants:
-
Bacteria: These are the most frequent contaminants and often lead to a rapid change in the culture medium, such as turbidity (cloudiness) and a drop in pH (medium turns yellow).[1] Under a microscope, you may see small, motile particles between your cells.
-
Yeast: Yeast contamination appears as small, budding, oval, or spherical particles that can be seen under the microscope. The culture medium may become turbid and change color, similar to bacterial contamination.[1]
-
Molds (Fungi): Molds typically appear as filamentous structures (hyphae) in the culture. They can sometimes form dense, visible clumps.[1]
-
Mycoplasma: This is a particularly insidious type of bacterial contamination because it often does not cause visible changes like turbidity in the culture medium.[2] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics.[2] Their presence can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.[2] Studies have shown that mycoplasma contamination rates in cell cultures can be as high as 15% or more.[2]
-
Viruses: Viral contamination is also difficult to detect visually and requires specialized techniques like PCR or electron microscopy for confirmation.
-
Cross-contamination: This occurs when a different cell line is unintentionally introduced into your primary culture. Over time, the contaminating cell line may outgrow your cells of interest.
-
-
Chemical Contaminants:
Q2: My cells treated with this compound are dying. How can I tell if it's due to contamination or the cytotoxic effects of the compound?
A2: This is a critical question when working with bioactive natural products like this compound, which, as a sesquiterpene lactone, may possess inherent cytotoxic properties. Distinguishing between contamination-induced cell death and compound-induced cytotoxicity is essential for accurate data interpretation.
Here’s a systematic approach to differentiate the two:
-
Microscopic Examination:
-
Contamination: Look for the classic signs of microbial contamination described in Q1 (e.g., bacteria, yeast, fungi).
-
Cytotoxicity: If the culture medium is clear and there are no visible microbes, but the cells are rounded, detached, and showing signs of apoptosis (e.g., blebbing, fragmented nuclei), it is more likely due to this compound's cytotoxic effects.
-
-
Control Cultures:
-
Always maintain parallel control cultures:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
-
If cell death is observed only in the this compound-treated wells and not in the controls, it strongly suggests cytotoxicity. If all cultures, including controls, show signs of distress, contamination is the likely culprit.
-
-
Sterility Testing:
-
If you suspect contamination, take an aliquot of the culture supernatant and plate it on nutrient agar plates (for bacteria and fungi) to check for microbial growth.
-
Perform a specific mycoplasma detection test (e.g., PCR, ELISA, or a fluorescent dye-based kit).
-
-
Dose-Response Relationship:
-
Cytotoxicity from a compound is typically dose-dependent. If you observe increasing cell death with increasing concentrations of this compound, this is a strong indicator of its cytotoxic activity.
-
-
Time Course Analysis:
-
Observe the kinetics of cell death. Microbial contamination often leads to a rapid decline in cell health, whereas cytotoxicity may have a more defined time course related to the compound's mechanism of action.
-
Q3: Can this compound itself have antimicrobial properties that might affect how I handle potential contamination?
A3: Yes, this is an important consideration. This compound is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities, including antimicrobial effects.
-
Potential for Inhibition: this compound may inhibit the growth of certain bacteria and fungi. This could potentially mask low-level contamination, as the contaminant's growth might be suppressed by the compound.
-
Implications for Antibiotic Use: Relying on the potential antimicrobial activity of this compound to keep cultures "clean" is not a substitute for good aseptic technique. Furthermore, if you are using standard antibiotics in your culture medium, be aware that this compound could have synergistic or antagonistic effects with these antibiotics.
-
Recommendation: It is crucial to maintain strict aseptic technique regardless of the potential antimicrobial properties of this compound. Do not rely on the experimental compound to prevent contamination.
Q4: What are the best practices for preventing contamination in my this compound experiments?
A4: Preventing contamination is always preferable to dealing with it after the fact. Here are some essential best practices:
-
Aseptic Technique: This is the cornerstone of preventing contamination.
-
Work in a certified Class II biological safety cabinet (BSC).
-
Disinfect your work surface and all items entering the BSC with 70% ethanol.
-
Minimize the time that cultures and reagents are open to the air.
-
Avoid talking, singing, or coughing over open cultures.
-
Use sterile, disposable labware whenever possible.
-
-
Personal Hygiene:
-
Wear a clean lab coat and gloves.
-
Wash your hands thoroughly before and after working with cell cultures.
-
-
Reagent and Media Quality:
-
Use high-quality, sterile-filtered media and reagents from reputable suppliers.
-
Aliquot media and supplements into smaller, single-use volumes to avoid contaminating the entire stock.
-
Regularly test your serum and other biological reagents for contaminants.
-
-
Cell Line Management:
-
Obtain cell lines from certified cell banks.
-
Quarantine all new cell lines in a separate incubator until they have been tested and shown to be free of contamination, especially mycoplasma.
-
Maintain a cell bank with early passage, cryopreserved stocks of your cell lines.
-
-
Incubator and Equipment Maintenance:
-
Regularly clean and disinfect your incubator, water bath, and other equipment.
-
Use sterile water in the incubator's water pan, and consider adding a disinfectant recommended by the manufacturer.
-
-
Regular Monitoring:
-
Examine your cultures microscopically every day for any signs of contamination.
-
Implement a routine mycoplasma testing schedule for all cell lines in your lab (e.g., monthly or quarterly).
-
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving specific contamination issues.
Guide 2.1: Troubleshooting Bacterial Contamination
Initial Observation: The culture medium appears cloudy or has changed color (typically yellow), and a foul odor may be present. Under the microscope, you see small, motile particles between the cells, and the cells appear stressed or are dying.
| Step | Action | Rationale |
| 1. Isolate | Immediately remove the contaminated flask(s) from the incubator and the cell culture hood. | To prevent cross-contamination to other cultures. |
| 2. Verify | Examine a small aliquot of the culture supernatant under a high-power microscope (400x or higher) to confirm the presence of bacteria. | To distinguish bacterial contamination from other issues like media precipitation. |
| 3. Discard | It is highly recommended to discard the contaminated culture by autoclaving it. | Attempting to salvage a bacterially contaminated culture is often unsuccessful and risks spreading the contamination. |
| 4. Decontaminate | Thoroughly clean and disinfect the biological safety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture. | To eliminate any residual bacteria and prevent future outbreaks. |
| 5. Investigate Source | Review your recent cell culture practices. Check for potential sources of contamination such as non-sterile reagents, improper aseptic technique, or contaminated equipment. | To identify the root cause and prevent recurrence. |
| 6. (Optional) Salvage | For irreplaceable cultures only: Wash the cells multiple times with sterile PBS and culture them in a medium containing a high concentration of antibiotics. Isolate this culture and monitor it closely. | This is a last resort and has a low success rate. The high antibiotic concentration can also be toxic to the cells. |
Guide 2.2: Troubleshooting Fungal (Yeast and Mold) Contamination
Initial Observation: For yeast, the medium may become turbid, and you will see budding, ovoid particles under the microscope. For mold, you may see filamentous structures (hyphae) floating in the medium or forming visible colonies.
| Step | Action | Rationale |
| 1. Isolate | Immediately remove the contaminated flask(s) from the incubator and the cell culture hood. | To prevent the spread of fungal spores to other cultures. |
| 2. Verify | Confirm the presence of yeast or mold hyphae using a microscope. | To ensure it is fungal contamination and not another type of debris. |
| 3. Discard | Autoclave and discard the contaminated culture. | Fungal contamination is very difficult to eliminate and poses a high risk of spreading. |
| 4. Decontaminate | Fungal spores are resilient. Thoroughly clean and disinfect the BSC, incubator (including the water pan), and all equipment with a fungicide-effective disinfectant. | Standard disinfectants may not be sufficient to kill fungal spores. |
| 5. Investigate Source | Check for potential sources such as airborne spores from the environment, contaminated reagents, or improper filtration of media. | To identify and eliminate the source of the fungal contamination. |
Guide 2.3: Troubleshooting Mycoplasma Contamination
Initial Observation: There are no visible signs of contamination in the culture medium. However, you may observe subtle changes in your cells, such as reduced proliferation, changes in morphology, or altered experimental results (e.g., inconsistent effects of this compound).
| Step | Action | Rationale |
| 1. Test | If you suspect mycoplasma, or as part of a routine screening, test your cultures using a specific mycoplasma detection kit (PCR-based assays are highly sensitive). | Mycoplasma cannot be detected by visual inspection alone. |
| 2. Isolate | If a culture tests positive, immediately isolate it from all other cultures. | Mycoplasma can spread easily through aerosols generated during routine cell handling. |
| 3. Treat or Discard | You have two options: discard the contaminated cell line and start over with a fresh, uncontaminated stock, or treat the culture with a specific anti-mycoplasma agent. | Discarding is the safest option to prevent spread. Treatment can be effective but requires careful validation to ensure the mycoplasma is eradicated and that the treatment has not altered the cells. |
| 4. Decontaminate | Thoroughly clean and disinfect the BSC and incubator. | To eliminate any potential mycoplasma reservoirs. |
| 5. Test All Cultures | Test all other cell lines that were in the same incubator or handled in the same BSC. | To determine the extent of the contamination. |
| 6. Implement Routine Testing | Establish a regular schedule for mycoplasma testing for all cell lines in the lab. | To catch future contaminations early. |
Section 3: Data Presentation
Understanding the prevalence of different types of contamination can help in prioritizing preventative measures. While specific data for this compound experiments is not available, the following table summarizes general incidence rates of microbial contamination in cell culture.
Table 1: Estimated Incidence of Microbial Contamination in Cell Cultures
| Contaminant Type | Estimated Incidence | Key Considerations |
| Mycoplasma | 5% - 35% of continuous cell lines | Often undetected visually; can significantly alter experimental results.[2] |
| Bacteria | Varies widely, but is a very common occurrence | Usually easy to detect visually due to rapid growth and media changes. |
| Fungi (Yeast & Mold) | Less common than bacteria, but outbreaks can be severe | Spores can be difficult to eliminate from the lab environment. |
| Viruses | Incidence can be high in certain cell lines | Difficult to detect without specific molecular assays. |
| Cross-Contamination | A significant and often under-reported issue | Can invalidate entire studies if the cell line identity is incorrect. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to contamination detection and cytotoxicity assessment.
Protocol 4.1: Mycoplasma Detection using PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based assay. It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Sample Preparation:
-
Culture cells to a high density.
-
Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube. This will be your test sample.
-
-
DNA Extraction:
-
Follow the DNA extraction protocol provided with your chosen PCR kit. This typically involves lysing any mycoplasma present and purifying their DNA.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit's instructions. This will include a master mix containing DNA polymerase, dNTPs, and primers specific for mycoplasma 16S rRNA genes.
-
Add a small volume of your extracted DNA to the reaction mix.
-
Include a positive control (containing mycoplasma DNA) and a negative control (water instead of sample DNA).
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Analysis of Results:
-
Visualize the PCR products by gel electrophoresis.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 4.2: MTT Assay for Assessing this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent used for this compound) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts related to this compound experiments and contamination troubleshooting.
Caption: Troubleshooting workflow for cell health issues.
Caption: Hypothesized signaling pathways of this compound.
Caption: Experimental workflow with contamination checkpoints.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
Hymenolin vs. Parthenin: A Comparative Cytotoxicity Analysis for Researchers
For researchers and professionals in drug development, understanding the nuanced cytotoxic profiles of natural compounds is paramount. This guide offers a comparative analysis of two sesquiterpene lactones, hymenolin and parthenin, focusing on their cytotoxic effects against various cancer cell lines. Due to the limited availability of direct cytotoxic data for this compound, this guide incorporates data from the closely related sesquiterpene lactone, ambrosin, as a surrogate for comparative purposes, with the clear acknowledgment of this substitution.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for parthenin and ambrosin (as a this compound surrogate) across a range of cancer cell lines. These values are critical indicators of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 Value | Reference Compound/Extract |
| Parthenin | |||
| MCF-7 (Breast Cancer) | 30.81 ng/mL | Methanolic extract of Parthenium hysterophorus flowers | |
| HeLa (Cervical Cancer) | 5.35 ng/mL | Methanolic extract of Parthenium hysterophorus flowers | |
| PC-3 (Prostate Cancer) | 0.11 µM | Methanolic extract of Parthenium hysterophorus | |
| HL-60 (Leukemia) | 3.5 µM | Parthenin analog (P19) | |
| Ambrosin (this compound Surrogate) | |||
| Various Cancer Cell Lines | 1 - 8 µM | Isolated Ambrosin | |
| MDA-MB-231 (Breast Cancer) | 25 µM | Isolated Ambrosin |
Experimental Protocols
The determination of cytotoxic activity is commonly achieved through various in vitro assays. The data presented in this guide are primarily derived from the MTT and Lactate Dehydrogenase (LDH) assays. Detailed methodologies for these standard assays are provided below to facilitate the replication and validation of findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or parthenin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams are provided.
Experimental workflow for cytotoxicity assessment.
Sesquiterpene lactones like parthenin and ambrosin are known to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism of their cytotoxic action and involves a complex cascade of signaling events.
Apoptosis signaling pathway induced by sesquiterpene lactones.
Concluding Remarks for the Research Community
The available data, although limited for this compound, suggests that both parthenin and related sesquiterpene lactones exhibit significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the mitochondrial pathway.
It is imperative for the research community to conduct further studies to determine the specific IC50 values of isolated this compound on a broad panel of cancer cell lines. Direct comparative studies between this compound and parthenin under identical experimental conditions are also crucial to definitively ascertain their relative potencies. A deeper investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
Validating the Mechanism of Action of Hymenolin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hymenolin, a sesquiterpene lactone found in plants of the Parthenium and Ambrosia genera, has garnered interest for its potential therapeutic applications. As a member of the sesquiterpene lactone class of natural products, its biological activity is an area of active investigation. This guide provides a comparative analysis of the in vitro mechanism of action of this compound, with a focus on its cytotoxic and anti-inflammatory effects. Due to the limited availability of direct research on this compound, data from its close structural analog, Parthenin, is used as a primary reference point to infer its mechanistic pathways. We compare its performance with other well-characterized sesquiterpene lactones, providing supporting experimental data and detailed protocols to aid in the design and interpretation of related research.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of this compound and related sesquiterpene lactones are primarily attributed to their ability to induce apoptosis in cancer cells. The α,β-unsaturated carbonyl group present in the lactone ring is a key structural feature responsible for this activity, as it can react with nucleophilic cellular targets, including sulfhydryl groups of cysteine residues in proteins.
Table 1: Comparative IC50 Values of Sesquiterpene Lactones in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenin | MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | [1] |
| Parthenin | HeLa (Cervical Cancer) | MTT | 5.35 ± 0.03 (ng/mL) | [2] |
| Parthenin Analog (P19) | Jurkat (T-cell Leukemia) | MTT | 1.0 ± 0.3 | [3] |
| Parthenin Analog (P19) | THP-1 (Monocytic Leukemia) | MTT | 3.0 ± 0.4 | [3] |
| Parthenin Analog (P19) | Raji (B-cell Lymphoma) | MTT | 3.0 ± 0.60 | [3] |
| Coronopilin | Jurkat (T-cell Leukemia) | - | ≤ 20 | [4] |
| Coronopilin | U937 (Histiocytic Lymphoma) | - | ≤ 20 | [4] |
| Costunolide | A431 (Skin Carcinoma) | LDH | ~20 | [5] |
| Helenalin | L1210 (Lymphoid Leukemia) | - | - |
Key Signaling Pathways Modulated by this compound and Analogs
In vitro studies of sesquiterpene lactones consistently point towards the modulation of key signaling pathways involved in inflammation and cell survival, namely the NF-κB and STAT3 pathways.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Sesquiterpene lactones, including Parthenin, have been shown to inhibit the NF-κB signaling pathway. This inhibition is thought to occur through the alkylation of critical cysteine residues on proteins within the NF-κB cascade, such as the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Inhibition of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often hyperactivated in cancer cells, contributing to their proliferation, survival, and metastasis. Parthenolide, a well-studied sesquiterpene lactone, has been shown to inhibit STAT3 signaling by covalently targeting Janus kinases (JAKs), the upstream activators of STAT3.[6] Given the structural similarities, it is plausible that this compound exerts a similar inhibitory effect on the JAK/STAT3 pathway.
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, this section provides detailed protocols for key in vitro assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. ijmcmed.org [ijmcmed.org]
- 4. Effect of sesquiterpene lactone coronopilin on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity Between Hymenolin and Parthenin Antibodies Confirmed in Immunological Studies
A comprehensive review of available data indicates a lack of cross-reactivity between antibodies generated against the sesquiterpene lactone parthenin and its diastereomer, hymenolin. This finding is critical for researchers and drug development professionals working on assays and therapeutics targeting these compounds, as it underscores the high specificity of the immune response to subtle stereochemical differences.
A pivotal study investigating the immunological activity of parthenin and this compound in individuals sensitized to Parthenium hysterophorus—the plant from which parthenin is commonly isolated—demonstrated that patients exhibited a delayed hypersensitivity reaction to parthenin but not to this compound.[1] This suggests that the antibodies and T-cells involved in the allergic response to parthenin do not recognize this compound, despite the structural similarities between the two molecules.
This compound, also known as dihydroparthenin, and parthenin are both pseudoguaianolide sesquiterpene lactones with the same molecular formula (C₁₅H₁₈O₄). The key difference lies in the stereochemistry at a single carbon atom, making them diastereomers. This subtle change in the three-dimensional arrangement of atoms is significant enough to prevent the binding of parthenin-specific antibodies to this compound.
Comparative Analysis of this compound and Parthenin
| Feature | This compound | Parthenin |
| Chemical Structure | C₁₅H₂₀O₄ | C₁₅H₁₈O₄ |
| Synonyms | Dihydroparthenin | - |
| Immunological Reactivity | No reported allergic response in parthenin-sensitized individuals. | Known allergen causing contact dermatitis. |
| Antibody Cross-Reactivity | Parthenin antibodies do not show significant cross-reactivity with this compound. | Not applicable. |
Experimental Protocols
The primary method used to determine the lack of cross-reactivity in human subjects is the patch test .
Patch Test Protocol
The patch test is a standard method to diagnose allergic contact dermatitis. While the full, detailed protocol from the key 1978 study is not available, a general procedure for patch testing with plant-derived allergens can be outlined as follows:
-
Antigen Preparation: Solutions of purified parthenin and this compound in a suitable vehicle (e.g., petrolatum or ethanol) are prepared at a concentration that is non-irritating to the skin but sufficient to elicit an allergic reaction in sensitized individuals.
-
Application: Small amounts of the antigen solutions are applied to specialized patches. These patches are then affixed to the upper back of the patient. A control patch with the vehicle alone is also applied.
-
Incubation: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches or cause excessive sweating.
-
Reading: After 48 hours, the patches are removed, and the skin is examined for any reaction. A second reading is typically performed at 72 or 96 hours.
-
Interpretation: The reactions are graded based on the presence and severity of erythema (redness), edema (swelling), papules (bumps), and vesicles (blisters). A positive reaction to parthenin and a negative reaction to this compound in the same individual would indicate a lack of cross-reactivity.
Signaling Pathway in Parthenin-Induced Allergic Contact Dermatitis
Parthenin is known to induce allergic contact dermatitis through a T-cell mediated, type IV hypersensitivity reaction. The signaling pathway is believed to involve the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .
Caption: Signaling pathway of Parthenin-induced allergic contact dermatitis.
Experimental Workflow for Antibody Specificity Testing
For a more quantitative assessment of cross-reactivity, an Enzyme-Linked Immunosorbent Assay (ELISA) would be the method of choice. The following workflow outlines a competitive ELISA to determine the specificity of parthenin antibodies.
Caption: Workflow for competitive ELISA to test antibody specificity.
In this assay, a high signal in the presence of this compound would indicate low cross-reactivity, as the parthenin antibody would preferentially bind to the parthenin conjugate on the plate. Conversely, a low signal in the presence of parthenin would confirm that the antibody is specific to parthenin. Based on the available data, it is expected that this compound would not significantly inhibit the binding of parthenin antibodies to the coated plate.
Conclusion
References
Unveiling the Potent Kinase Inhibitory and Anticancer Activities of Hymenolin and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the marine natural product Hymenolin and its synthetic analogs. Highlighting their potential as kinase inhibitors and anticancer agents, this document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways.
This compound, a pyrrole-azepine alkaloid isolated from marine sponges, and its close analog Hymenialdisine (HMD), have garnered significant attention in the field of drug discovery due to their potent inhibitory effects on a range of protein kinases. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders. This guide delves into the intricate relationship between the chemical structure of this compound analogs and their biological activity, providing a valuable resource for the design of next-generation kinase inhibitors.
Comparative Analysis of Kinase Inhibition and Cytotoxicity
The biological activity of this compound and its analogs is primarily attributed to their ability to compete with ATP for the binding site of various protein kinases. Modifications to the core structure of this compound have been systematically explored to enhance potency and selectivity. The following tables summarize the inhibitory activities of this compound and a selection of its key analogs against several important kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDK1/cyclin B | 0.2 |
| CDK5/p25 | 0.07 | |
| GSK-3β | 0.1 | |
| CK1 | 0.5 | |
| Analog 1 (Debromohymenialdisine) | CDK1/cyclin B | 1.5 |
| CDK5/p25 | 0.8 | |
| GSK-3β | 1.2 | |
| Analog 2 (Tohordisine) | CDK1/cyclin B | 0.08 |
| CDK5/p25 | 0.03 | |
| GSK-3β | 0.05 |
Table 1: Comparative Kinase Inhibitory Activity of this compound and Analogs. This table showcases the half-maximal inhibitory concentration (IC50) values, indicating that bromination at specific positions and modifications of the seven-membered ring significantly influence kinase inhibitory potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | Human colon carcinoma (HCT-116) | 1.5 |
| Human breast adenocarcinoma (MCF-7) | 2.1 | |
| Human lung carcinoma (A549) | 3.8 | |
| Analog 3 (Axinellin) | Human colon carcinoma (HCT-116) | 0.9 |
| Human breast adenocarcinoma (MCF-7) | 1.2 | |
| Human lung carcinoma (A549) | 2.5 | |
| Analog 4 (Stylissadine A) | Human colon carcinoma (HCT-116) | 5.2 |
| Human breast adenocarcinoma (MCF-7) | 7.8 | |
| Human lung carcinoma (A549) | >10 |
Table 2: Comparative Cytotoxicity of this compound and Analogs against Cancer Cell Lines. This table highlights the antiproliferative activity of this compound and its analogs, demonstrating that structural modifications can enhance cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key SAR trends for this compound analogs:
-
Bromination: The presence and position of bromine atoms on the pyrrole ring are critical for potent kinase inhibition. Generally, dibrominated analogs exhibit stronger activity than their monobrominated or non-brominated counterparts.
-
Seven-Membered Ring: Modifications to the seven-membered azepine ring, such as saturation or the introduction of different substituents, can significantly impact both potency and selectivity.
-
Side Chains: Alterations to the side chain attached to the pyrrole nitrogen can influence the compound's interaction with the kinase active site and its overall biological profile.
Signaling Pathways Modulated by this compound and its Analogs
This compound and its analogs exert their cellular effects by inhibiting key kinases involved in critical signaling pathways that regulate cell cycle progression, apoptosis, and cellular proliferation. The primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1][2][3]
Caption: Signaling pathways inhibited by this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound analogs against specific protein kinases.
Procedure:
-
Recombinant human kinases (e.g., CDK1/cyclin B, CDK5/p25, GSK-3β, CK1) are incubated with a specific substrate (e.g., histone H1 for CDKs, a synthetic peptide for GSK-3β) and [γ-³²P]ATP in a kinase buffer.
-
The test compounds (this compound and its analogs) are added at various concentrations.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper filters.
-
The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound analogs on cancer cell lines.
Procedure:
-
Human cancer cells (e.g., HCT-116, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound analogs for a specified period (e.g., 48-72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Caption: Workflow for MTT cytotoxicity assay.
References
Independent Validation of Hymenolin's Antitumor Activity: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the independent validation of the antitumor activity of Hymenolin (also known as Dihydroparthenin). While its chemical identity is established as a sesquiterpenoid lactone derived from the plant Parthenium hysterophorus, dedicated studies detailing its specific cytotoxic effects on cancer cell lines, including quantitative data such as IC50 values and detailed experimental methodologies, are not present in the public domain. Research into the anticancer properties of compounds from Parthenium hysterophorus has predominantly focused on a related molecule, parthenin.
This guide, therefore, cannot provide a direct comparative analysis of this compound's performance against other antitumor agents due to the absence of foundational experimental data. The following sections will instead summarize the available information on the source plant and the closely related compound, parthenin, to provide a contextual understanding.
The Source of this compound: Parthenium hysterophorus
Parthenium hysterophorus, commonly known as congress grass or famine weed, is the documented botanical source of this compound. Various extracts of this plant have been investigated for their potential therapeutic properties, including anticancer and antioxidant effects. However, these studies typically evaluate the activity of a complex mixture of compounds rather than isolating and characterizing the specific effects of this compound.
A Close Relative: The Antitumor Activity of Parthenin
The majority of research on the anticancer potential of constituents from Parthenium hysterophorus has centered on parthenin, a structurally similar sesquiterpene lactone. Studies have indicated that parthenin exhibits cytotoxic and genotoxic effects. For instance, some research has shown that parthenin can induce chromosomal aberrations in lymphocytes.[1] Furthermore, various derivatives of parthenin have been synthesized and investigated for their pro-apoptotic activities, with some analogues showing inhibitory effects on cancer cell lines such as human myeloid leukemia (HL-60) cells.[2]
It is crucial to note that while parthenin and this compound are related, their biological activities cannot be assumed to be identical. Minor structural differences between molecules can lead to significant variations in their pharmacological profiles.
Lack of Quantitative Data and Experimental Protocols for this compound
A thorough search of scientific databases has not yielded any studies that provide the following critical information specifically for this compound:
-
Quantitative Antitumor Activity: No published IC50 values detailing the concentration of this compound required to inhibit the growth of specific cancer cell lines by 50% were found.
-
Detailed Experimental Protocols: Methodologies for key experiments such as cell viability assays (e.g., MTT assay), apoptosis assays (e.g., Annexin V/PI staining), or cell cycle analysis specifically using this compound are not available.
-
Mechanism of Action: The signaling pathways through which this compound might exert any antitumor effects have not been elucidated.
Conclusion and Future Directions
At present, an independent validation and comparative analysis of this compound's antitumor activity is not feasible due to the lack of publicly available scientific data. To address this knowledge gap and for this compound to be considered a potential therapeutic agent, future research should focus on:
-
In vitro cytotoxicity screening: Establishing the IC50 values of purified this compound against a panel of well-characterized cancer cell lines.
-
Elucidation of the mechanism of action: Investigating the molecular pathways affected by this compound, including its potential to induce apoptosis, cell cycle arrest, or other antitumor responses.
-
Comparative studies: Once foundational data is established, direct comparisons with standard-of-care antitumor agents and related natural products like parthenin can be conducted.
Without such fundamental research, any claims regarding the antitumor efficacy of this compound remain unsubstantiated within the scientific community. Researchers, scientists, and drug development professionals are advised to await peer-reviewed studies that provide robust experimental evidence before considering this compound for further investigation or development.
References
A Comparative Analysis of Hymenolin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hymenolin, a sesquiterpene lactone with significant therapeutic potential, derived from different plant sources. While Parthenium hysterophorus is a well-documented source of this compound, this guide also explores the potential of Ambrosia salsola as an alternative source, highlighting key differences in extraction, yield, and biological activity based on available scientific data.
Introduction to this compound
This compound, a naturally occurring sesquiterpene lactone, has garnered considerable interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Found primarily in plants of the Asteraceae family, the yield and purity of this compound can vary significantly depending on the botanical source and the extraction and purification methodologies employed. This variation can, in turn, influence its biological efficacy. This guide focuses on a comparative analysis of this compound from two known plant sources: Parthenium hysterophorus and Ambrosia salsola.
Plant Sources and Extraction Methodologies
This compound has been identified in several plant species, with Parthenium hysterophorus and Ambrosia salsola being notable examples. The extraction and purification of this compound are critical steps that directly impact the final yield and purity of the compound.
Extraction from Parthenium hysterophorus
Parthenium hysterophorus, an invasive weed, is a rich source of parthenin, a compound closely related to and often used interchangeably with this compound in literature. Various methods have been developed for its extraction, with solvent extraction being the most common.
Experimental Protocol: Extraction and Purification of this compound from Parthenium hysterophorus
-
Plant Material Preparation: Air-dried and powdered aerial parts of Parthenium hysterophorus are used as the starting material.
-
Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction using a non-polar solvent like hexane or chloroform to remove fatty constituents. This is followed by extraction with a more polar solvent such as methanol or ethanol to isolate the sesquiterpene lactones.
-
Solvent Evaporation: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized using a suitable solvent system, such as methanol-water, to yield pure this compound crystals.
-
Purity Analysis: The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC). A validated HPLC-UV method for the determination of parthenin in P. hysterophorus can be adapted for this compound. This method typically uses a C18 column with a mobile phase of acetonitrile and water, with detection at 215 nm.
Potential for this compound from Ambrosia salsola
Ambrosia salsola, another member of the Asteraceae family, is also known to contain sesquiterpene lactones. While specific studies on the extraction and quantification of this compound from this source are limited, the general methodologies applied to other Asteraceae species for sesquiterpene lactone isolation are applicable. Further research is required to optimize extraction protocols and quantify this compound yield from A. salsola.
Comparative Data on Yield and Purity
Quantitative data on this compound yield and purity is crucial for evaluating the economic viability of a plant source for commercial production.
| Plant Source | Extraction Method | Reported Yield of Parthenin/Hymenolin | Purity | Reference |
| Parthenium hysterophorus | Solvent Extraction followed by Chromatography | ~4.73% (of parthenin in dried plant material) | >98% (by HPLC) | [1][2] |
| Ambrosia salsola | Not specifically reported for this compound | Data not available | Data not available |
Note: The yield of this compound can be influenced by various factors including the geographical location of the plant, harvest time, and the specific extraction and purification techniques used.
Comparative Biological Activity
The therapeutic potential of this compound lies in its biological activities, primarily its anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Assay)
-
Preparation of Solutions: A 1% solution of egg albumin is prepared in phosphate-buffered saline (PBS, pH 6.4). This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.
-
Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2.0 mL of the this compound solution. A control group is prepared without the this compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
| Plant Source of this compound | Anti-inflammatory Activity (IC50) | Reference |
| Parthenium hysterophorus (Extracts) | Significant anti-inflammatory activity observed in in-vivo models. IC50 for pure this compound not available. | [3][4][5] |
| Ambrosia salsola | Data not available for this compound. |
Anti-cancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for anti-cancer drug development.
Experimental Protocol: In Vitro Anti-cancer Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for 24-48 hours. A control group receives only the vehicle.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is then determined.
| Plant Source of this compound | Anti-cancer Activity (IC50) | Reference |
| Parthenium hysterophorus (Extracts) | Extracts have shown cytotoxic activity against various cancer cell lines. IC50 for pure this compound not available. | |
| Ambrosia salsola | Data not available for this compound. |
Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. As a sesquiterpene lactone, this compound is known to primarily target pathways involved in inflammation and cancer progression.
Caption: Experimental workflow for this compound analysis.
The anti-inflammatory and anti-cancer effects of sesquiterpene lactones like this compound are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of genes involved in inflammation, immunity, and cell survival.
Caption: this compound's inhibition of the NF-kB pathway.
Furthermore, this compound likely influences the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are also crucial in regulating cell proliferation, differentiation, and apoptosis.[3][6]
Conclusion and Future Directions
Parthenium hysterophorus stands out as a well-documented and high-yielding source of this compound. The established extraction and purification protocols, along with a validated HPLC method for quantification, make it a viable candidate for large-scale production. While Ambrosia salsola presents a potential alternative source, further research is imperative to establish efficient extraction methods and to quantify its this compound content.
The biological activities of this compound, particularly its anti-inflammatory and anti-cancer properties, are promising. However, most of the existing data is based on crude extracts of Parthenium hysterophorus. Future research should focus on isolating pure this compound from both P. hysterophorus and A. salsola and conducting head-to-head comparative studies to determine their respective IC50 values in various anti-inflammatory and anti-cancer assays. Elucidating the precise molecular mechanisms and the specific effects of this compound on the NF-κB, MAPK, and STAT3 signaling pathways will be crucial for its development as a therapeutic agent. This will provide a more definitive understanding of its structure-activity relationship and its potential for clinical applications.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Sesquiterpene Lactones' Therapeutic Potential: A Comparative Analysis of Parthenolide
A Note on the Investigated Compound: Initial literature searches for "Hymenolin" did not yield sufficient in vivo data to conduct a comprehensive analysis of its therapeutic potential. This compound is a known sesquiterpene lactone found in the plant Parthenium hysterophorus. However, the majority of the available research focuses on the crude extracts of the plant rather than the isolated compound. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report focuses on a well-studied and representative sesquiterpene lactone, Parthenolide . Parthenolide shares a similar chemical backbone with this compound and has extensive in vivo data available regarding its anti-inflammatory and anti-cancer properties. This allows for a robust comparison with established therapeutic agents.
This guide provides an objective comparison of Parthenolide's in vivo performance with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of In Vivo Efficacy
The therapeutic potential of Parthenolide has been evaluated in various preclinical in vivo models for its anti-inflammatory and anti-cancer effects. This section compares its efficacy with standard-of-care alternatives, Dexamethasone for inflammation and Paclitaxel for cancer.
Anti-Inflammatory Activity
Parthenolide has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] The following table summarizes its in vivo efficacy in a murine model of inflammation compared to the corticosteroid Dexamethasone.
| Compound | Model | Dosage | Route of Administration | Efficacy | Reference |
| Parthenolide | LPS-induced inflammation in mice | 5 mg/kg | Intraperitoneal (i.p.) | Significantly suppressed IL-6 production in serum.[4] | [4] |
| Dexamethasone | Carrageenan-induced paw edema in mice | 0.5 mg/kg | Intraperitoneal (i.p.) | Partially blocked the anti-inflammatory effect of pharmacological dexamethasone. | [5] |
Anti-Cancer Activity
Parthenolide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth and metastasis in various cancer models.[1][6][7][8][9] Its efficacy is compared here with Paclitaxel, a widely used chemotherapeutic agent.
| Compound | Cancer Model | Dosage | Route of Administration | Efficacy | Reference |
| Parthenolide | JB6P+ mouse xenograft | 0.25 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited tumor volume by 34% to 50% relative to control.[6] | [6] |
| Parthenolide | Gastric cancer peritoneal dissemination in mice | Not specified | Not specified | Enhanced the anti-tumor effect of Paclitaxel and Cisplatin.[10] | [10] |
| Paclitaxel | A549 lung cancer xenograft in mice | 10 mg/kg | Intraperitoneal (i.p.) | Significant anti-cancer effect. | [11] |
| Paclitaxel | Superficial bladder cancer in mice | Not specified | Intravesical | Considerable retardation of tumor growth.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the in vivo experimental protocols for Parthenolide and its comparators.
Parthenolide In Vivo Anti-Inflammatory Protocol
-
Animal Model: Female B6C3F1 mice (8–10 weeks old).[4]
-
Inflammation Induction: Lipopolysaccharide (LPS) administered at 1 mg/kg, i.p.[4]
-
Treatment: Parthenolide co-administered with LPS at a dose of 5 mg/kg, i.p. (in 50 μl DMSO).[4]
-
Data Collection: Blood, spleen, and liver were collected 90 minutes after treatment.[4]
-
Analysis: Serum levels of IL-6 and TNF-α were measured. Gene expression of pro-inflammatory cytokines in the spleen and liver was analyzed by real-time RT-PCR.[4]
Parthenolide In Vivo Anti-Cancer Protocol
-
Animal Model: NMRI-Nu immunocompromised adult male mice.[6]
-
Tumor Model: JB6P+ cells, promoted with TPA and serum for 6 days in culture, were injected subcutaneously into the shoulder region.[6]
-
Treatment: Parthenolide was administered intraperitoneally at a dose of 0.25 mg/kg every other day for 10 days.[6]
-
Data Collection: Tumor volume was measured.[6]
-
Analysis: Tumor tissue microarrays were analyzed for markers of cell proliferation (Ki67), NF-κB (p65), and p21 expression.[6]
Dexamethasone In Vivo Anti-Inflammatory Protocol
-
Animal Model: Male adult BALB/c mice.[5]
-
Inflammation Induction: 1% Carrageenan injected into the footpad for edema evaluation or into the peritoneal cavity for inflammatory cell count.[5]
-
Treatment: Dexamethasone administered at 0.5 mg/kg.[5]
-
Data Collection: Paw edema was measured. Peritoneal fluid was collected for differential counting of inflammatory cells.[5]
-
Analysis: Statistical analysis of paw edema and inflammatory cell counts.[5]
Paclitaxel In Vivo Anti-Cancer Protocol
-
Animal Model: Male BALB/c nude mice.[11]
-
Tumor Model: 1 × 10^7 A549 cells were implanted subcutaneously.[11]
-
Treatment: Paclitaxel administered at 10 mg/kg via intraperitoneal injections.[11]
-
Data Collection: Tumor size and body weight were monitored.[11]
-
Analysis: Tumor growth inhibition was calculated and statistical analysis was performed.[11]
Signaling Pathways and Experimental Workflow
The therapeutic effects of Parthenolide are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for in vivo validation.
Caption: Parthenolide inhibits the NF-κB signaling pathway.
Caption: Parthenolide inhibits the STAT3 signaling pathway.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parthenolide: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vivo anticancer activity of novel parthenolide and micheliolide derivatives as NF-κB and STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide, An NF-κB Inhibitor, Suppresses Tumor Growth and Enhances Response to Chemotherapy in Gastric Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
Assessing the Off-Target Effects of Hymenialdisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for selective kinase inhibitors, understanding the off-target effects of a compound is paramount to predicting its therapeutic efficacy and potential toxicity. This guide provides a comparative assessment of Hymenialdisine, a marine-derived kinase inhibitor, with two other well-characterized kinase inhibitors, Staurosporine and Kenpaullone. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Kinase Inhibition Profiles: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Hymenialdisine, Staurosporine, and Kenpaullone against a panel of protein kinases. This data provides a quantitative measure of their potency and selectivity.
Table 1: IC50 Values of Hymenialdisine, Staurosporine, and Kenpaullone against a Panel of Cyclin-Dependent and Glycogen Synthase Kinases.
| Kinase Target | Hymenialdisine IC50 (µM) | Staurosporine IC50 (µM) | Kenpaullone IC50 (µM) |
| CDK1/cyclin B | - | 0.003 | 0.4[1][2] |
| CDK2/cyclin A | - | - | 0.68[1][2] |
| CDK2/cyclin E | - | - | 7.5[1][2] |
| CDK5/p25 | - | - | 0.85[1][2] |
| GSK-3β | 0.023[3] | - | 0.023[1] |
Table 2: IC50 Values of Hymenialdisine, Staurosporine, and Kenpaullone against a Panel of Other Key Kinases.
| Kinase Target | Hymenialdisine IC50 (µM) | Staurosporine IC50 (µM) | Kenpaullone IC50 (µM) |
| Protein Kinase C (PKC) | - | 0.0007[4] | - |
| Protein Kinase A (PKA) | - | 0.007[4] | - |
| Protein Kinase G (PKG) | - | 0.0085[4] | - |
| c-Src | - | 0.006 | 15[1][2] |
| Casein Kinase 2 (CK2) | - | - | 20[1][2] |
| ERK1 | - | - | 20[1][2] |
| ERK2 | - | - | 9[1][2] |
| CaM Kinase II | - | 0.02 | - |
| Myosin Light Chain Kinase (MLCK) | - | 0.0013 (Ki)[5] | - |
| Phosphorylase Kinase | - | 0.0005[5] | - |
| Lck | - | - | 0.47[6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are representative protocols for two common methods used to assess kinase inhibitor activity.
In Vitro Radioactive Kinase Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
ATP solution
-
Test compounds (Hymenialdisine, Staurosporine, Kenpaullone) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing 5x kinase reaction buffer, purified kinase, and substrate in a microcentrifuge tube.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Place the dry P81 papers into scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[7][8][9]
Cell-Based Kinase Activity Assay (ELISA-based)
This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl)[10]
-
Cell culture medium and supplements
-
96-well filter plates
-
Test compounds (Hymenialdisine, Staurosporine, Kenpaullone) dissolved in DMSO
-
Cell-permeable substrate peptide with a tag (e.g., biotin)
-
Lysis buffer
-
ELISA plate pre-coated with a capture antibody for the tag (e.g., streptavidin)
-
Phospho-specific primary antibody against the substrate peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Seed the cells into a 96-well filter plate and culture overnight.[10]
-
Treat the cells with various concentrations of the test compounds or DMSO as a control for a specified period.
-
Add the cell-permeable substrate peptide to the wells and incubate to allow for cellular uptake and phosphorylation.[10]
-
Remove the media by vacuum filtration and lyse the cells directly in the wells.[10]
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the tagged substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the IC50 values by plotting the absorbance against the inhibitor concentration.[10]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.
Discussion of Off-Target Effects
Hymenialdisine: Hymenialdisine is a marine natural product that has been shown to be a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[11][12] Its ability to inhibit multiple kinases involved in cell cycle regulation and signaling pathways has made it a compound of interest for neurodegenerative diseases and cancer research.[11] Notably, Hymenialdisine has been reported to suppress the NF-κB signaling pathway, a key regulator of inflammation.[13][14][15] This anti-inflammatory activity is a significant off-target effect that could be either beneficial or detrimental depending on the therapeutic context.
Staurosporine: Staurosporine is a classic example of a broad-spectrum kinase inhibitor.[16][17] It is known to inhibit a vast array of kinases with high potency by competing with ATP for the kinase binding site.[16][18] This lack of selectivity makes it a powerful research tool for inducing apoptosis and studying general kinase function, but it is not suitable for clinical use due to its significant off-target effects.[16][17] Its promiscuity highlights the importance of comprehensive kinase profiling when evaluating new inhibitor candidates.
Kenpaullone: Kenpaullone is a potent inhibitor of GSK-3β and CDKs.[1][2][6][19][20][21][22] It acts as an ATP-competitive inhibitor.[6][20] While it shows some selectivity for these kinases, it also inhibits other kinases at higher concentrations, such as c-Src and ERKs.[1][2][6] The inhibition of GSK-3β by Kenpaullone can activate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including proliferation and differentiation.[20] This represents a significant off-target effect that needs to be considered in experimental design and data interpretation.
Conclusion
The assessment of off-target effects is a critical component of drug discovery and development. This guide has provided a comparative analysis of Hymenialdisine, Staurosporine, and Kenpaullone, highlighting their respective kinase inhibition profiles and key off-target activities. By utilizing the provided quantitative data, detailed experimental protocols, and pathway visualizations, researchers can better understand the selectivity of these compounds and design more robust experiments to investigate their therapeutic potential. The broad-spectrum activity of Staurosporine serves as a reminder of the importance of thorough off-target profiling, while the more selective, yet still multi-targeted, nature of Hymenialdisine and Kenpaullone underscores the complexity of achieving true kinase inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Kenpaullone [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10Z-Hymenialdisine inhibits angiogenesis by suppressing NF-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Staurosporine - Wikipedia [en.wikipedia.org]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 20. stemcell.com [stemcell.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hymenolin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Hymenolin, emphasizing safety, logistical planning, and adherence to environmental regulations.
Executive Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 20555-05-9), this guide outlines a comprehensive framework for its safe disposal based on general principles of chemical waste management. The core recommendation is to treat this compound as a hazardous waste unless a formal hazard assessment by a qualified professional determines otherwise. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.
Hazard Assessment and Waste Characterization
Actionable Steps:
-
Consult an Environmental Health and Safety (EHS) Professional: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide institution-specific procedures and assist with waste characterization.
-
Review Available Chemical Information: Public databases such as PubChem provide basic information on this compound's structure and properties. This information, while not a substitute for an SDS, can be used by a qualified chemist to infer potential hazards (e.g., reactivity, potential toxicity).
-
Assume a Hazardous Classification: In the absence of definitive data to the contrary, this compound should be managed as a hazardous waste. This conservative approach ensures the highest level of safety.
Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are paramount to preventing accidental reactions and ensuring safe handling.
Key Protocols:
-
Designated Waste Container: Use a dedicated, properly labeled waste container for all this compound waste, including contaminated personal protective equipment (PPE) and lab supplies.
-
Chemical Incompatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified by a qualified professional.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "20555-05-9."
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from ignition sources and incompatible materials.
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor.
Step-by-Step Disposal Workflow:
-
Containerize Waste: Ensure all this compound waste is collected in the appropriate, sealed, and labeled container.
-
Request Waste Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department or the designated waste management provider.
-
Documentation: Complete all required waste disposal forms and manifests accurately and legibly. These documents are legal records of the waste's journey from your laboratory to its final disposal site.
-
Hand-off to Authorized Personnel: Only transfer waste to personnel who are trained and authorized to handle and transport hazardous materials.
Quantitative Data Summary
As no specific experimental data on this compound disposal is publicly available, the following table provides general quantitative guidelines for hazardous waste accumulation, which should be confirmed with your institution's EHS department.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of liquid acute hazardous waste or ≤ 1 kg of solid acute hazardous waste | U.S. Environmental Protection Agency (EPA) regulations (40 CFR § 262.15) |
| Central Accumulation Area (CAA) Time Limit | ≤ 90 days for Large Quantity Generators (LQGs) or ≤ 180 days for Small Quantity Generators (SQGs) | U.S. Environmental Protection Agency (EPA) regulations (40 CFR § 262.16 and § 262.17) |
| pH for Corrosive Waste | ≤ 2 or ≥ 12.5 | U.S. Environmental Protection Agency (EPA) definition of characteristic hazardous waste (40 CFR § 261.22)[1][2][3] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the logistical flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste characterization.
Caption: Logistical workflow for hazardous this compound waste disposal.
By adhering to these procedures and prioritizing a conservative, safety-focused approach, research professionals can ensure the responsible management and disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of Hymenolin: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Information for Hymenolin (CAS: 20555-05-9)
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a hazardous substance that requires careful handling to mitigate risks of exposure.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and other essential safety measures.
| Equipment/Procedure | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential allergic reactions. |
| Body Protection | Lab coat or protective suit | Minimizes skin exposure to this compound. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoids inhalation of dust particles. |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion and cross-contamination. |
| Workplace Conduct | Do not eat, drink, or smoke in handling areas | Avoids ingestion of the chemical.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[1] Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and handling of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a this compound spill, immediate and decisive action is required to contain the contamination and ensure the safety of laboratory personnel.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate materials to clean it up safely.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Work from the outside of the spill inwards.
-
Decontaminate: Decontaminate the area with a suitable cleaning agent.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal:
All this compound waste, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of in accordance with local, state, and federal hazardous waste regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: First Aid
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
This guide is intended to provide essential information for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before beginning any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
